molecular formula C10H16N2O13P2 B12375878 5-OMe-UDP

5-OMe-UDP

Cat. No.: B12375878
M. Wt: 434.19 g/mol
InChI Key: JNRBLCLWOFKVDV-AOXOCZDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-OMe-UDP is a useful research compound. Its molecular formula is C10H16N2O13P2 and its molecular weight is 434.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O13P2

Molecular Weight

434.19 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N2O13P2/c1-22-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-27(20,21)25-26(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,11,15,16)(H2,17,18,19)/t5-,6?,7+,9-/m1/s1

InChI Key

JNRBLCLWOFKVDV-AOXOCZDOSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Function of 5-OMe-UDP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective P2Y6 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. It details its mechanism of action, signaling pathways, and pharmacological profile, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of targeting the P2Y6 receptor.

Core Function: Potent and Selective P2Y6 Receptor Agonism

This compound is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP), the endogenous ligand for the P2Y6 receptor. The primary function of this compound is to selectively bind to and activate the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. This activation initiates a cascade of intracellular signaling events, leading to various physiological responses.

The selectivity of this compound for the P2Y6 receptor over other P2Y receptor subtypes, such as P2Y2 and P2Y4, is attributed to its specific conformational and hydrogen-bonding properties. The 5-methoxy substitution on the uracil (B121893) ring favors the anti conformation of the nucleobase and the S-type sugar puckering of the ribose moiety, which are the preferred conformations for binding to the P2Y6 receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various functional assays. The following table summarizes the key pharmacological parameters of this compound in comparison to the endogenous agonist, UDP.

CompoundReceptor TargetAssay TypeParameterValue (µM)
This compound Human P2Y6Intracellular Ca²⁺ MobilizationEC₅₀0.08
UDPHuman P2Y6Intracellular Ca²⁺ MobilizationEC₅₀0.14 - 0.3[1]
This compound Human P2Y2Intracellular Ca²⁺ MobilizationActivityInactive up to 100 µM
This compound Human P2Y4Intracellular Ca²⁺ MobilizationActivityInactive

Signaling Pathway of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade, as depicted in the diagram below. This pathway is central to many of the physiological roles attributed to P2Y6 receptor activation, including immune cell regulation and phagocytosis.[2][3][4][5]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Gq->PLC Activates Ca_ER Ca²⁺ IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream Activates Ca²⁺- dependent pathways PKC->Downstream Phosphorylates Targets Ligand This compound Ligand->P2Y6 Binds to

P2Y6 receptor signaling cascade initiated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation by this compound.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.

    • Dilute the stock solution in HBSS containing 20 mM HEPES and 0.04% Pluronic F-127 to a final concentration of 2-5 µM. Probenecid (2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBSS containing 20 mM HEPES to remove extracellular dye.

  • Assay:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 15-20 seconds.

    • Automatically add varying concentrations of this compound to the wells.

    • Continue to record fluorescence for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is used to determine the EC₅₀ value of this compound.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, following P2Y6 receptor stimulation.

Materials:

  • Cells expressing the P2Y6 receptor

  • myo-[³H]inositol

  • Inositol-free culture medium

  • LiCl solution

  • Perchloric acid (PCA)

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Plate cells in 12-well plates and grow to near confluence.

    • Wash the cells with inositol-free medium.

    • Incubate the cells in inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of this compound and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M PCA.

    • Incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge to pellet the cellular debris.

  • Chromatographic Separation:

    • Neutralize the supernatants.

    • Apply the neutralized samples to Dowex AG1-X8 columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • The amount of radioactivity is proportional to the amount of inositol phosphates produced.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the function of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Functional Assays Receptor_Binding Receptor Binding Assay (Determine Affinity) Ca_Assay Intracellular Ca²⁺ Mobilization Assay (Determine Potency - EC₅₀) Phagocytosis_Assay Microglial Phagocytosis Assay Ca_Assay->Phagocytosis_Assay Cytokine_Release Cytokine Release Assay Ca_Assay->Cytokine_Release Cell_Migration Cell Migration Assay Ca_Assay->Cell_Migration IP_Assay Inositol Phosphate Accumulation Assay (Confirm Gq Signaling) Selectivity_Screen Selectivity Screening (Assess activity at other P2Y receptors) Start This compound Start->Receptor_Binding Start->Ca_Assay Start->IP_Assay Start->Selectivity_Screen

A logical workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y6 receptor. Its high potency and selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the function of this compound and the broader implications of P2Y6 receptor signaling in various biological systems. Further research utilizing this compound may pave the way for the development of novel therapeutics targeting a range of conditions, including inflammatory diseases and neurodegenerative disorders.

References

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP): A Potent and Selective P2Y6 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a synthetic uridine (B1682114) diphosphate (B83284) (UDP) analog that has emerged as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathophysiological processes. This technical guide provides an in-depth overview of this compound, its interaction with the P2Y6 receptor, associated signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicinal chemistry.

Core Concepts

The P2Y6 receptor is preferentially activated by the endogenous ligand uridine diphosphate (UDP).[1] Its activation is implicated in diverse cellular functions, including immune responses, cell migration, and phagocytosis.[2][3][4] this compound was developed as a tool to study the P2Y6 receptor due to its enhanced potency and selectivity compared to the native ligand.[5][6]

Quantitative Data: Potency and Selectivity

The following tables summarize the quantitative data for this compound and related compounds at the P2Y6 receptor.

Table 1: Potency of P2Y6 Receptor Agonists

CompoundEC50 (μM)Cell LineAssay TypeReference
This compound 0.081321N1 astrocytoma cellsCalcium Mobilization[5][6]
UDP (endogenous agonist)0.141321N1 astrocytoma cellsCalcium Mobilization[5][6]
This compound(α-B) (Rp isomer)0.008Not SpecifiedNot Specified[7][8][9]
MRS2693 (5-Iodo-UDP)0.015Human P2Y6 receptor expressing cellsNot Specified

Table 2: Selectivity of this compound

CompoundActivity at P2Y2 ReceptorActivity at P2Y4 ReceptorReference
This compound InactiveInactive[5][6]
This compound(α-B) (Rp isomer) No activityNo activity[7][8]

Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates downstream signaling cascades primarily through the Gαq and Gα13 G proteins.[2]

Gαq-Mediated Pathway

The Gαq pathway is the canonical signaling route for the P2Y6 receptor.[2][10][11] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that triggers various cellular responses.[11][12] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2][11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG agonist This compound agonist->P2Y6 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

Gαq-mediated signaling pathway of the P2Y6 receptor.
Gα13-Mediated Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also signal through Gα13.[2] This pathway involves the activation of the small GTPase Rho and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Gα13/ROCK pathway plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and the formation of migratory structures like filopodia and focal adhesions.[2]

G13_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor G13 Gα13 P2Y6->G13 activates Rho Rho G13->Rho activates agonist This compound agonist->P2Y6 ROCK ROCK Rho->ROCK activates Actin Actin Cytoskeleton (Filopodia, Focal Adhesions) ROCK->Actin regulates Cell_Migration Cell Migration Actin->Cell_Migration drives

Gα13-mediated signaling pathway of the P2Y6 receptor.

Experimental Protocols

Calcium Mobilization Assay

This assay is a fundamental method to assess the activation of Gαq-coupled receptors like P2Y6. It measures the increase in intracellular calcium concentration upon agonist stimulation.

Objective: To determine the potency (EC50) of this compound at the P2Y6 receptor.

Materials:

  • Human astrocytoma cell line 1321N1 stably expressing the human P2Y6 receptor.[13][14]

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, or a Calcium Assay Kit).[15][16]

  • Probenecid (an organic anion transporter inhibitor to prevent dye leakage).[14]

  • This compound and other test compounds.

  • A fluorescence microplate reader or a system capable of kinetic reading (e.g., FLIPR).[15]

Workflow Diagram:

Calcium_Mobilization_Workflow start Start plate_cells Plate P2Y6-expressing cells in a 96- or 384-well plate start->plate_cells incubate_cells Incubate cells overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye incubate_cells->load_dye incubate_dye Incubate for 45-60 min (37°C, 5% CO₂) load_dye->incubate_dye prepare_agonist Prepare serial dilutions of This compound in assay buffer incubate_dye->prepare_agonist measure_fluorescence Measure baseline fluorescence and then add agonist while continuously measuring incubate_dye->measure_fluorescence prepare_agonist->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data end End analyze_data->end

Workflow for a Calcium Mobilization Assay.

Detailed Procedure:

  • Cell Plating: Seed the P2Y6-expressing 1321N1 cells into a 96- or 384-well black-walled, clear-bottom microplate at an optimized density and allow them to adhere overnight.[15]

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution (reconstituted in assay buffer, often containing probenecid).[14][15] Incubate the plate at 37°C for 45-60 minutes.[15]

  • Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in the assay buffer at concentrations ranging from sub-nanomolar to micromolar.

  • Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading for a short period. Then, using an automated injector, add the this compound dilutions to the wells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[17][18] These assays can be performed in saturation or competition formats.

Objective: To determine the affinity (Ki) of unlabeled this compound for the P2Y6 receptor using a competition binding assay.

Materials:

  • Membrane preparations from cells overexpressing the P2Y6 receptor.

  • A suitable radiolabeled ligand for the P2Y6 receptor (e.g., [3H]UDP).[19]

  • Unlabeled this compound and other competing ligands.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Detailed Procedure (Competition Assay):

  • Assay Setup: In a microtiter plate or microcentrifuge tubes, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]UDP), and varying concentrations of the unlabeled competitor (this compound).[17]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and radioligand.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radioligand. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Studies

While this guide focuses on the in vitro characterization of this compound, it is important to note its potential for in vivo applications. For instance, a modified, more stable version of this compound has shown efficacy in reducing intraocular pressure in animal models of glaucoma.[1][7] In vivo studies typically involve administering the compound to an animal model and assessing physiological or behavioral endpoints relevant to the therapeutic area of interest.[20]

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the P2Y6 receptor. Its high potency and selectivity make it superior to the endogenous agonist UDP for in vitro studies. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to explore the role of the P2Y6 receptor in health and disease, and for professionals involved in the development of novel therapeutics targeting this receptor.

References

The Biological Activity and Function of 5-OMe-UDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a synthetic uridine (B1682114) nucleotide derivative that has emerged as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine diphosphate (B83284) (UDP).[1][2] The P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, immune cell function, and tissue remodeling. Consequently, this compound and other selective P2Y6 receptor agonists and antagonists are valuable pharmacological tools for elucidating the receptor's biological roles and represent potential therapeutic agents for a range of diseases. This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on its interaction with the P2Y6 receptor and the downstream signaling sequelae.

Core Biological Activity: P2Y6 Receptor Agonism

The primary biological activity of this compound is its potent and selective agonism at the P2Y6 receptor.[2] Structure-activity relationship studies have demonstrated that the 5-methoxy substitution on the uracil (B121893) ring enhances its potency compared to the endogenous ligand, UDP.[2] This enhanced activity, coupled with its selectivity over other P2Y receptor subtypes, makes this compound a valuable tool for studying P2Y6-mediated processes.[3][4]

Quantitative Data Presentation

The potency of this compound and other relevant P2Y6 receptor ligands is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for this compound and other key P2Y6 receptor agonists.

AgonistReceptor SubtypeEC50 (µM)Cell Line/SystemReference
This compound Human P2Y60.081321N1 Astrocytoma[2][3][4]
UDPHuman P2Y60.141321N1 Astrocytoma[2][4]
MRS2693Human P2Y60.015Not Specified[5][6]
Rp-5-OMe-UDPαBHuman P2Y60.0081321N1 Astrocytoma[7][8]
UTPUHuman P2Y60.4Not Specified[3]
UDP-β-SHuman P2Y60.0281321N1 Astrocytoma[3]

Signaling Pathways of P2Y6 Receptor Activation

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 and Gα12/13 G proteins. These pathways culminate in various cellular responses, including inflammation, phagocytosis, and cell migration.

Gq/11-Mediated Signaling

The canonical signaling pathway for the P2Y6 receptor involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gα12/13-Mediated Signaling

In addition to Gq/11 coupling, the P2Y6 receptor can also signal through Gα12/13 proteins. This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration and smooth muscle contraction.

MAPK and NF-κB Activation

Downstream of both Gq/11 and Gα12/13 signaling, P2Y6 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. These MAPK pathways can, in turn, activate transcription factors such as nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[9] The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8).

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound P2Y6R P2Y6 Receptor Gq Gq/11 P2Y6R->Gq activates G1213 Gα12/13 P2Y6R->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK activates Cell Migration / Cytoskeletal Rearrangement Cell Migration / Cytoskeletal Rearrangement ROCK->Cell Migration / Cytoskeletal Rearrangement IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates MAPK MAPK Cascades (ERK, p38, JNK) PKC->MAPK activates NFkB_inactive NF-κB MAPK->NFkB_inactive phosphorylates IκB kinase IkappaB IκB NFkB_inactive->IkappaB releases from NFkB_active Activated NF-κB NFkB_inactive->NFkB_active translocates to nucleus Gene_expression Inflammatory Gene Transcription (IL-6, IL-8, etc.) NFkB_active->Gene_expression induces

Caption: P2Y6 Receptor Signaling Pathways.

Key Biological Functions

The activation of P2Y6 receptors by agonists like this compound has been shown to modulate a variety of important biological functions, particularly in the context of the immune system and inflammation.

Inflammation

P2Y6 receptor activation is strongly associated with pro-inflammatory responses.[10] In various cell types, including macrophages and epithelial cells, stimulation of the P2Y6 receptor leads to the production and release of inflammatory mediators such as IL-6, IL-8, and other chemokines.[10][11] This response is largely mediated by the activation of the MAPK and NF-κB signaling pathways.

Microglial Phagocytosis

In the central nervous system, the P2Y6 receptor plays a crucial role in microglial phagocytosis.[12] Damaged neurons can release UDP, which then acts as a "find-me" signal for microglia. Activation of microglial P2Y6 receptors triggers the engulfment and clearance of cellular debris, a process vital for maintaining tissue homeostasis and resolving injury.[12]

Cell Migration

The P2Y6 receptor is also involved in regulating cell migration. The Gα12/13-RhoA/ROCK signaling axis, activated by P2Y6 stimulation, plays a key role in cytoskeletal rearrangements necessary for cell motility. This function is relevant in processes such as immune cell trafficking and wound healing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and other P2Y6 receptor ligands.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation, a direct consequence of Gq/11-PLC signaling.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Agonist Preparation: Prepare a dilution series of this compound or other agonists in HBSS at 2x the final desired concentration.

  • Measurement: Place the plate in a fluorescence plate reader. Record the baseline fluorescence for a set period.

  • Automatically inject the agonist solutions into the wells and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each agonist concentration and plot a dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed P2Y6R-expressing cells in 96-well plate dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells baseline_fluor Measure baseline fluorescence wash_cells->baseline_fluor inject_agonist Inject this compound (or other agonist) baseline_fluor->inject_agonist record_fluor Record fluorescence change over time inject_agonist->record_fluor dose_response Plot dose-response curve record_fluor->dose_response calc_ec50 Calculate EC50 value dose_response->calc_ec50

Caption: Calcium Mobilization Assay Workflow.

NF-κB Activation Assay (Nuclear Translocation)

This assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon P2Y6 receptor stimulation.

Materials:

  • Cells of interest (e.g., macrophages, epithelial cells)

  • Glass coverslips or imaging-compatible microplates

  • This compound or other stimuli

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on coverslips or in imaging plates.

  • Stimulation: Treat the cells with this compound for the desired time period. Include an unstimulated control.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer.

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

NFkB_Activation_Workflow cluster_cell_prep Cell Preparation & Stimulation cluster_staining Immunostaining cluster_analysis Analysis culture_cells Culture cells on coverslips/imaging plates stimulate_cells Stimulate with this compound culture_cells->stimulate_cells fix_perm Fix and permeabilize cells stimulate_cells->fix_perm blocking Block non-specific binding fix_perm->blocking primary_ab Incubate with anti-NF-κB p65 primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei with DAPI secondary_ab->counterstain acquire_images Acquire images with fluorescence microscope counterstain->acquire_images quantify_translocation Quantify nuclear vs. cytoplasmic fluorescence intensity acquire_images->quantify_translocation

Caption: NF-κB Activation Assay Workflow.

Microglial Phagocytosis Assay

This assay measures the ability of microglia to engulf fluorescent particles following stimulation with P2Y6 receptor agonists.[12]

Materials:

  • Primary microglia or a microglial cell line

  • Fluorescently labeled microspheres or bioparticles (e.g., zymosan, E. coli)

  • This compound or other agonists

  • Culture plates

  • Microscope or flow cytometer

Procedure:

  • Cell Plating: Plate microglia in a suitable culture vessel.

  • Stimulation: Treat the microglia with this compound to stimulate phagocytosis.

  • Incubation with Particles: Add fluorescently labeled particles to the cell culture and incubate to allow for phagocytosis.

  • Washing: Thoroughly wash the cells to remove any non-engulfed particles.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope and count the number of engulfed particles per cell.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. An increase in fluorescence indicates an increase in phagocytosis.

Phagocytosis_Assay_Workflow cluster_prep Preparation & Stimulation cluster_phagocytosis Phagocytosis cluster_quant Quantification plate_microglia Plate microglia stimulate_microglia Stimulate with this compound plate_microglia->stimulate_microglia add_particles Add fluorescent particles stimulate_microglia->add_particles incubate Incubate to allow engulfment add_particles->incubate wash_cells Wash to remove un-engulfed particles incubate->wash_cells quant_method Choose Method wash_cells->quant_method microscopy Microscopy: Count particles per cell quant_method->microscopy flow_cytometry Flow Cytometry: Measure fluorescence intensity quant_method->flow_cytometry

Caption: Microglial Phagocytosis Assay Workflow.

Conclusion

This compound is a potent and selective agonist of the P2Y6 receptor, making it an invaluable tool for investigating the diverse biological functions of this receptor. Its ability to activate Gq/11 and Gα12/13-mediated signaling pathways underlies its role in key cellular processes such as inflammation, microglial phagocytosis, and cell migration. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the P2Y6 receptor in a variety of disease contexts. As our understanding of P2Y6 receptor signaling continues to expand, selective ligands like this compound will be instrumental in the development of novel therapeutic strategies.

References

The Role of 5-Methoxyuridine 5'-O-Diphosphate (5-OMe-UDP) in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a critical role in a vast array of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, and UDP, are key players in this signaling paradigm. Among these, the P2Y6 receptor, preferentially activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a significant therapeutic target in inflammation, neurodegeneration, and cancer. 5-Methoxyuridine 5'-O-diphosphate (5-OMe-UDP) has been identified as a potent and selective agonist of the P2Y6 receptor, making it an invaluable tool for elucidating the receptor's function and a potential lead compound for drug development. This technical guide provides an in-depth overview of the role of this compound in purinergic signaling, with a focus on its interaction with the P2Y6 receptor, downstream signaling cascades, and functional consequences.

This compound and the P2Y6 Receptor

This compound is a synthetic analog of the endogenous P2Y6 receptor agonist, UDP. Structural modifications, specifically the methoxy (B1213986) group at the 5-position of the uracil (B121893) ring, confer enhanced potency and selectivity for the P2Y6 receptor.

Quantitative Analysis of Ligand Activity at the P2Y6 Receptor

The following table summarizes the quantitative data for this compound and other key ligands acting on the P2Y6 receptor. This data is crucial for comparing the potency and efficacy of these compounds.

CompoundReceptor SpeciesAssay TypeParameterValue (µM)Reference
This compound HumanCalcium MobilizationEC500.08[1]
UDPHumanCalcium MobilizationEC500.14[1]
UDPHumanCalcium MobilizationEC500.3[2]
UDPRatCalcium MobilizationEC50>90[3]
UDPMouseCalcium MobilizationEC50>200[3]
R(p) isomer of this compound(α-B)HumanCalcium MobilizationEC500.008[4]
MRS2578HumanInhibition of PLCIC500.037[5][6]
MRS2578RatInhibition of PLCIC500.098[5][6][7]

P2Y6 Receptor Signaling Pathways Activated by this compound

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to G proteins of the Gαq and Gα13 subfamilies, leading to the activation of distinct downstream effector pathways.

Gαq-Mediated Pathway

Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) isoforms.

Gα13-Mediated Pathway

The Gα13 subunit, also activated by the P2Y6 receptor, engages the RhoA signaling pathway. This leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell adhesion, and migration.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq activates G13 Gα13 P2Y6->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates FiveOMeUDP This compound FiveOMeUDP->P2Y6 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates Cellular_Responses Cellular Responses (e.g., Phagocytosis, Migration) PKC->Cellular_Responses ROCK ROCK RhoA->ROCK activates ROCK->Cellular_Responses Microglial_Phagocytosis_Workflow cluster_setup Experimental Setup cluster_process Phagocytosis Process cluster_analysis Analysis Neuron Damaged Neuron (releases UDP) UDP_release UDP Release Neuron->UDP_release induces Microglia Microglia (expresses P2Y6) P2Y6_activation This compound/UDP binds to P2Y6 Beads Fluorescent Beads (Phagocytic Target) Engulfment Engulfment of Target UDP_release->P2Y6_activation activates Signaling Downstream Signaling ([Ca2+]i ↑, PKC, ROCK) P2Y6_activation->Signaling Actin Actin Cytoskeleton Rearrangement Signaling->Actin Actin->Engulfment facilitates Microscopy Fluorescence Microscopy Engulfment->Microscopy visualized by Quantification Quantification of Internalized Beads Microscopy->Quantification leads to HTS_Workflow cluster_preparation Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Validation Compound_Library Compound Library (e.g., 100,000+ compounds) HTS_instrument High-Throughput Screening Instrument (e.g., FDSS, FLIPR) Compound_Library->HTS_instrument Cell_Plating Plate P2Y6-expressing cells in 384-well plates Dye_Loading Load cells with Ca2+-sensitive dye (e.g., Fluo-4) Cell_Plating->Dye_Loading Dye_Loading->HTS_instrument Agonist_Screen Agonist Mode: Add compounds directly HTS_instrument->Agonist_Screen Antagonist_Screen Antagonist Mode: Pre-incubate with compounds, then add UDP/5-OMe-UDP HTS_instrument->Antagonist_Screen Data_Acquisition Measure Ca2+ response Agonist_Screen->Data_Acquisition Antagonist_Screen->Data_Acquisition Hit_Identification Identify 'Hits' (compounds showing activity) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curves (EC50/IC50 determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Profiling (test against other P2Y receptors) Dose_Response->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization

References

Preliminary Studies on the Effects of 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document consolidates key findings on its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Findings: this compound as a Selective P2Y6 Receptor Agonist

This compound has been identified as a potent and selective agonist of the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1] Studies have shown that this compound exhibits greater potency at the P2Y6 receptor compared to the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP).[1] The methoxy (B1213986) group at the 5-position of the uracil (B121893) ring contributes to its enhanced activity and selectivity.[2]

Quantitative Pharmacological Data

The following table summarizes the potency of this compound and other relevant ligands at the human P2Y6 receptor and other P2Y receptor subtypes. This data is crucial for understanding the selectivity profile of this compound.

CompoundReceptor SubtypeAssay TypeParameterValue (µM)Reference
This compound P2Y6 Ca2+ mobilization EC50 0.08 [1]
UDPP2Y6Ca2+ mobilizationEC500.14[1]
This compound(α-B) (Rp isomer)P2Y6IP3 functional assayEC500.008[3]
MRS2693 (5-iodo-UDP)P2Y6IP3 functional assaypEC50 = 7.80.016
MRS2578P2Y6 (human)Inhibition of PLCIC500.037
MRS2578P2Y6 (rat)Inhibition of PLCIC500.098
This compoundP2Y2Ca2+ mobilizationInactive>100[4]
This compoundP2Y4Ca2+ mobilizationInactive>100[4]

Signaling Pathways of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 G-proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response mediates PKC->Cellular_Response mediates 5_OMe_UDP This compound 5_OMe_UDP->P2Y6 binds

P2Y6 Receptor Signaling Pathway

Experimental Protocols

Synthesis of 5-Methoxyuridine 5'-diphosphate (this compound)

A detailed protocol for the chemical synthesis of this compound can be found in the supplementary materials of the publication by Ginsburg-Shmuel et al., J Med Chem, 2010. The general scheme involves the phosphorylation of 5-methoxyuridine to the monophosphate, followed by coupling with an additional phosphate (B84403) moiety to yield the diphosphate.

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the agonist activity of compounds at Gq-coupled receptors like P2Y6.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Human astrocytoma cell line 1321N1 stably expressing the human P2Y6 receptor.

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

  • HEPES-buffered saline (HBS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with dual-wavelength excitation capabilities.

Procedure:

  • Cell Culture: Culture the P2Y6-expressing 1321N1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBS and then incubate with Fura-2 AM loading buffer in the dark at 37°C for 60 minutes.

  • Washing: After incubation, wash the cells twice with HBS to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Data Acquisition: Immediately after compound addition, measure the fluorescence ratio over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence ratio is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the affinity (Ki) of this compound for the P2Y6 receptor through competition with a radiolabeled antagonist.

Materials:

  • Membrane preparations from cells expressing the P2Y6 receptor.

  • A suitable radiolabeled P2Y6 receptor antagonist (e.g., [3H]MRS2578).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a microplate, incubate the cell membrane preparation with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled competitor (this compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow

The characterization of a novel P2Y6 receptor agonist like this compound typically follows a structured workflow, from initial identification to more detailed pharmacological profiling.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo & Further Studies Synthesis Chemical Synthesis of this compound Purification Purification (e.g., HPLC) Characterization Structural Characterization (NMR, MS) Primary_Screening Primary Screening: Intracellular Ca²⁺ Mobilization Assay Characterization->Primary_Screening Potency_Selectivity Potency & Selectivity Profiling: EC50 at P2Y Receptor Subtypes Binding_Assay Binding Affinity Determination: Radioligand Binding Assay (Ki) Downstream_Signaling Downstream Signaling Pathway Analysis Metabolic_Stability Metabolic Stability Assays Downstream_Signaling->Metabolic_Stability PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy In Vivo Efficacy Models

Experimental Workflow for this compound Characterization

This guide provides a foundational understanding of the preliminary research on this compound. Further in-depth studies are necessary to fully elucidate its therapeutic potential and to progress from preclinical findings to clinical applications.

References

In Vitro Characterization of 5-OMe-UDP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document details its pharmacological properties, including binding affinity and functional potency, and elucidates the downstream signaling pathways activated upon receptor engagement. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings in a research setting.

Introduction

This compound is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP) that has emerged as a valuable pharmacological tool for studying the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including inflammation, cell migration, and phagocytosis.[1][2] Understanding the precise in vitro characteristics of this compound is crucial for its application in basic research and as a potential lead compound in drug discovery programs. This guide summarizes the key quantitative data, provides detailed experimental methodologies, and visualizes the associated signaling cascades.

Quantitative Pharmacological Data

The in vitro activity of this compound has been primarily characterized by its high potency and selectivity for the P2Y6 receptor over other P2Y receptor subtypes.

LigandReceptorParameterValue (µM)Cell LineAssay Type
This compound Human P2Y6 EC50 0.08 1321N1 AstrocytomaCalcium Mobilization
UDP (endogenous agonist)Human P2Y6EC500.141321N1 AstrocytomaCalcium Mobilization
This compoundHuman P2Y2ActivityInactive (up to 100 µM)Not SpecifiedNot Specified
This compoundHuman P2Y4ActivityInactiveNot SpecifiedNot Specified
This compound(α-B) (Rp isomer)Human P2Y6EC500.008Not SpecifiedNot Specified

EC50: Half maximal effective concentration. Data compiled from multiple sources.[3]

Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events primarily through the Gq/11 and Gα13 pathways.

Gq/11 Signaling Pathway

The canonical signaling pathway for the P2Y6 receptor involves its coupling to the Gq/11 family of G proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The resulting increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and can be readily measured in functional assays.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Binds Gq11 Gαq/11 P2Y6->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers

P2Y6 Receptor Gq/11 Signaling Pathway
Gα13/ROCK Signaling Pathway

In addition to the canonical Gq/11 pathway, the P2Y6 receptor has been shown to couple to Gα13.[6][7] This activation leads to the stimulation of the RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway, which is involved in the regulation of the actin cytoskeleton, cell migration, and other cellular processes.[6][7]

Ga13_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Binds Ga13 Gα13 P2Y6->Ga13 Activates RhoA RhoA Ga13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Regulates

P2Y6 Receptor Gα13/ROCK Signaling
ERK1/2 Phosphorylation

Downstream of both Gq/11 and potentially other signaling intermediates, activation of the P2Y6 receptor by agonists like UDP has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8] This phosphorylation is a key event in the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes including gene expression, proliferation, and differentiation.

ERK_signaling P2Y6 Activation P2Y6 Activation G_Protein_Activation G Protein Activation (Gq/11, etc.) P2Y6 Activation->G_Protein_Activation Downstream_Effectors Downstream Effectors (e.g., PKC, Ras/Raf) G_Protein_Activation->Downstream_Effectors MEK1_2 MEK1/2 Downstream_Effectors->MEK1_2 Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Cellular_Responses Cellular Responses (Gene Expression, Proliferation) pERK1_2->Cellular_Responses Regulates

P2Y6-Mediated ERK1/2 Phosphorylation

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation. Human 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor are commonly used.[5]

Materials:

  • 1321N1 cells stably expressing human P2Y6 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Clear flat-bottom black 96-well culture plates

  • HEPES-buffered saline

  • Fura-2 AM or other suitable calcium-sensitive fluorescent dye

  • This compound and other test compounds

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed the P2Y6-expressing 1321N1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 3.0 x 10^4 cells/well) and incubate for 16-24 hours.[9]

  • Dye Loading: Wash the cells once with HEPES-buffered saline.[9] Incubate the cells with a solution of Fura-2 AM in HEPES-buffered saline for a specified time (e.g., 60 minutes) at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HEPES-buffered saline to remove extracellular dye.

  • Assay: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a set period.

  • Compound Addition: Using the plate reader's injector, add varying concentrations of this compound or other test compounds to the wells.

  • Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, emission at 510 nm with alternating excitation at 340 nm and 380 nm).[9][10]

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the ratio of emissions at the two excitation wavelengths for ratiometric dyes like Fura-2.[9] Plot the response as a function of agonist concentration to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed P2Y6-expressing cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load with Fura-2 AM Incubate_24h->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_Agonist Inject this compound Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change over time Add_Agonist->Measure_Response Analyze_Data Analyze data to determine EC50 Measure_Response->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Culture & Serum-starve P2Y6-expressing cells Start->Cell_Culture Stimulate Stimulate with this compound Cell_Culture->Stimulate Lyse_Cells Lyse cells and quantify protein Stimulate->Lyse_Cells SDS_PAGE SDS-PAGE and protein transfer Lyse_Cells->SDS_PAGE Block Block membrane SDS_PAGE->Block Primary_Ab Incubate with anti-p-ERK1/2 Ab Block->Primary_Ab Secondary_Ab Incubate with HRP-secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Strip_Reprobe Strip and re-probe for total ERK1/2 Detect->Strip_Reprobe Analyze Analyze band intensities Strip_Reprobe->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Selectivity of 5-OMe-UDP for the P2Y6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. This document outlines its selectivity profile, the structural basis for its specificity, and detailed experimental protocols for its characterization.

Introduction to the P2Y6 Receptor

The P2Y6 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is activated by the endogenous ligand uridine (B1682114) 5'-diphosphate (UDP).[2] P2Y6 receptor activation is primarily coupled through Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[3] The P2Y6 receptor is also capable of coupling to Gα13, activating Rho-associated kinase (ROCK) pathways, which are involved in cell migration.[4]

The P2Y6 receptor is expressed in various tissues and cell types, including immune cells like microglia and macrophages, as well as in the cardiovascular and central nervous systems.[3][5] Its involvement in physiological processes such as inflammation, phagocytosis, and cell migration has made it an attractive target for drug discovery in therapeutic areas including neurodegenerative diseases, inflammatory conditions, and cancer.[3][4]

Pharmacological Profile of this compound

This compound has been identified as a potent and selective agonist of the P2Y6 receptor.[6] Its enhanced potency and selectivity compared to the endogenous ligand UDP make it a valuable tool for studying P2Y6 receptor function.

Potency and Selectivity

The potency of this compound at the human P2Y6 receptor is significantly greater than that of UDP. The introduction of a methoxy (B1213986) group at the 5-position of the uracil (B121893) ring contributes to its increased activity.[7]

Table 1: Potency of UDP and this compound at the Human P2Y6 Receptor

AgonistEC50 (μM)Reference
UDP0.14 - 0.3[2][4]
This compound0.08[4]

EC50 values were determined using calcium mobilization assays in 1321N1 astrocytoma cells stably expressing the human P2Y6 receptor.

The selectivity of this compound is a key feature that distinguishes it from other uracil nucleotide agonists. It exhibits high selectivity for the P2Y6 receptor over other P2Y subtypes, particularly the UTP-sensitive P2Y2 and P2Y4 receptors.

Table 2: Selectivity Profile of this compound at Human P2Y Receptors

ReceptorThis compound ActivityReference
P2Y1Not reported
P2Y2Inactive[4]
P2Y4Inactive[4]
P2Y6Agonist (EC50 = 0.08 μM)[4]
P2Y11Not reported
P2Y12Not reported
P2Y14Not reported
Structural Basis for Selectivity

The selectivity of this compound for the P2Y6 receptor is attributed to specific conformational and structural features. The C5 substitution on the uracil ring favors an anti conformation of the nucleobase relative to the ribose sugar, a conformation that is preferred by the P2Y6 receptor.[4][6] Furthermore, this compound adopts an S-type sugar puckering, which is the preferred conformation for the P2Y6 receptor, but not for the P2Y2 or P2Y4 receptors.[4][6] These structural constraints, along with specific hydrogen bonding interactions within the P2Y6 receptor binding pocket, contribute to its high potency and selectivity.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity of this compound for the P2Y6 receptor.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.

3.1.1. Materials

  • Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.

  • Pluronic F-127: To aid in dye loading.

  • Agonists: this compound, UDP (as a reference).

  • Antagonists (optional): Selective P2Y6 antagonists like MRS2578 for validation.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.

3.1.2. Protocol

  • Cell Culture: Plate the P2Y6-expressing 1321N1 cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's automated injection function to add varying concentrations of this compound or other agonists to the wells.

    • Measure the fluorescence intensity at appropriate intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Phosphate Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation.

3.2.1. Materials

  • Cell Line: P2Y6-expressing 1321N1 cells or other suitable host cells.

  • Labeling Medium: Inositol-free DMEM.

  • Radiolabel: myo-[³H]inositol.

  • Stimulation Buffer: HBSS with 20 mM HEPES and 10 mM LiCl (to inhibit inositol monophosphatase).

  • Extraction Solution: Perchloric acid (e.g., 0.5 M).

  • Anion Exchange Resin: Dowex AG1-X8 (formate form).

  • Elution Buffers:

  • Scintillation Cocktail and Counter.

3.2.2. Protocol

  • Cell Labeling:

    • Plate cells in 24-well plates and grow to near confluence.

    • Wash the cells with inositol-free medium.

    • Incubate the cells with myo-[³H]inositol (e.g., 0.5-1 µCi/mL) in labeling medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with stimulation buffer containing 10 mM LiCl for 15-30 minutes.

  • Stimulation: Add varying concentrations of this compound or other agonists and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction:

    • Aspirate the stimulation buffer and stop the reaction by adding ice-cold perchloric acid.

    • Incubate on ice for 20-30 minutes.

    • Neutralize the extracts with a suitable buffer (e.g., 1.5 M KOH/60 mM HEPES).

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex anion exchange columns.

    • Wash the columns with water and then with the glycerophosphoinositol wash buffer.

    • Elute the total inositol phosphates with the high-salt elution buffer.

  • Quantification:

    • Add the eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the agonist concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the characterization of this compound at the P2Y6 receptor.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds Gq Gαq P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Phagocytosis, Inflammation) Ca2->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Targets

Caption: P2Y6 Receptor Gq Signaling Pathway.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate P2Y6-expressing cells in 96/384-well plate Start->Plate_Cells Grow_Cells Grow cells to confluence Plate_Cells->Grow_Cells Prepare_Dye Prepare Fluo-4 AM loading solution Grow_Cells->Prepare_Dye Load_Dye Incubate cells with Fluo-4 AM (1 hr, 37°C) Prepare_Dye->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Equilibrate Equilibrate plate in fluorescence reader Wash_Cells->Equilibrate Add_Agonist Inject agonist (e.g., this compound) Equilibrate->Add_Agonist Measure_Fluorescence Measure fluorescence (kinetic read) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Calcium Mobilization Assay Workflow.

SAR_Logic cluster_conformation Molecular Conformation cluster_receptor_interaction Receptor Interaction UDP_Analogue Uridine Diphosphate Analogue (e.g., this compound) C5_Sub C5-Methoxy Substitution UDP_Analogue->C5_Sub S_Pucker Favored 'S' Sugar Pucker UDP_Analogue->S_Pucker Anti_Conformation Favored 'anti' Conformation C5_Sub->Anti_Conformation P2Y6_Binding High Affinity Binding to P2Y6 Receptor Anti_Conformation->P2Y6_Binding P2Y2_4_Binding Low/No Affinity Binding to P2Y2/P2Y4 Receptors Anti_Conformation->P2Y2_4_Binding S_Pucker->P2Y6_Binding S_Pucker->P2Y2_4_Binding Result Potent and Selective P2Y6 Agonism P2Y6_Binding->Result

References

Methodological & Application

Application Notes and Protocols: 5-OMe-UDP in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes. Activation of the P2Y6 receptor by this compound initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This makes this compound a valuable tool for studying P2Y6 receptor function and for screening potential therapeutic compounds that modulate this pathway. These application notes provide a comprehensive overview of the use of this compound in calcium imaging studies, including its mechanism of action, detailed experimental protocols, and comparative data.

Mechanism of Action

This compound selectively binds to and activates the P2Y6 receptor, which is primarily coupled to the Gαq/11 family of G proteins.[1] This activation initiates a well-defined signaling pathway:

  • G Protein Activation: Upon agonist binding, the P2Y6 receptor undergoes a conformational change, leading to the activation of the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLCβ).[1][2]

  • IP₃ and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, resulting in a rapid and transient increase in [Ca²⁺]i.[1][2]

This increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, making this compound an excellent tool for studying P2Y6 receptor activity in a variety of cell types.

Data Presentation

The following tables summarize the potency of this compound and the endogenous P2Y6 receptor agonist, Uridine 5'-diphosphate (UDP), in inducing calcium mobilization in different cell lines.

Table 1: Potency of P2Y6 Receptor Agonists in Human 1321N1 Astrocytoma Cells

AgonistEC₅₀ (µM)Reference
This compound0.08[3]
UDP0.14[3]

Table 2: General Comparison of P2Y6 Receptor Agonists

AgonistPotencySelectivityNotes
This compound HighHigh for P2Y6More potent than the endogenous agonist UDP.[3]
UDP ModerateEndogenous agonist for P2Y6Also shows some activity at other P2Y receptors at higher concentrations.

Experimental Protocols

Protocol 1: Calcium Imaging Assay using this compound and Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.

Materials:

  • This compound

  • Fluo-4 AM

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239) (optional)

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 human astrocytoma cells)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or an appropriate buffer. Store at -20°C.

    • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Pluronic® F-127 Solution: Prepare a 10% (w/v) solution of Pluronic® F-127 in anhydrous DMSO.

    • Dye Loading Solution: For each 96-well plate, prepare the dye loading solution by mixing 10 µL of Fluo-4 AM stock solution and 20 µL of Pluronic® F-127 solution in 10 mL of HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM. Mix thoroughly by vortexing.

  • Cell Loading with Fluo-4 AM:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Calcium Measurement:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentration.

    • Set the fluorescence microplate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add 100 µL of the 2X this compound dilutions to the respective wells.

    • Immediately begin recording the change in fluorescence intensity over time for at least 2-3 minutes.

  • Data Analysis:

    • The change in intracellular calcium is typically expressed as the ratio of the fluorescence after agonist addition (F) to the baseline fluorescence before addition (F₀), i.e., F/F₀.

    • Alternatively, the response can be quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF).

    • Plot the dose-response curve of this compound and calculate the EC₅₀ value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway of this compound

G This compound Signaling Pathway via P2Y6 Receptor cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 binds Gq Gαq P2Y6->Gq activates PLC Phospholipase Cβ Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds Ca_ER Ca²⁺ (stored) IP3R->Ca_ER opens Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto release

Caption: Signaling cascade initiated by this compound binding to the P2Y6 receptor.

Experimental Workflow for Calcium Imaging

G Calcium Imaging Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B D 4. Load Cells with Fluo-4 AM B->D C 3. Prepare Dye Loading Solution C->D E 5. Incubate (37°C then RT) D->E G 7. Measure Baseline Fluorescence E->G F 6. Prepare this compound Serial Dilutions H 8. Add this compound & Record Fluorescence F->H G->H I 9. Analyze Data (Dose-Response Curve) H->I

Caption: Step-by-step workflow for a this compound calcium imaging assay.

References

Application Notes and Protocols for Studying the Effects of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for characterizing the biological effects of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. The protocols detailed below cover in vitro and in vivo methods to assess the receptor binding, downstream signaling, and physiological effects of this compound.

Introduction to this compound and the P2Y6 Receptor

This compound is a uridine (B1682114) nucleotide analog that has been identified as a highly potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1] The P2Y6 receptor is expressed in various tissues and cell types and is implicated in a range of physiological and pathophysiological processes, including inflammation, immune responses, and cell proliferation.[2][3]

Activation of the P2Y6 receptor by agonists like this compound primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] This initiates a signaling cascade that results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4] In addition to this canonical pathway, P2Y6 receptor activation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the Rho/Rho-associated kinase (ROCK) pathway, and the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6][7]

These application notes will guide researchers through a series of experiments to thoroughly characterize the pharmacological and functional effects of this compound on the P2Y6 receptor and its associated signaling pathways.

In Vitro Characterization of this compound

P2Y6 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the P2Y6 receptor.

Principle: A competitive radioligand binding assay is used to measure the ability of this compound to displace a known radiolabeled P2Y6 receptor ligand from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing the human P2Y6 receptor (e.g., HEK293 or CHO cells)

  • Radioligand: A suitable radiolabeled P2Y6 receptor antagonist (e.g., [3H]-MRS2578). The selection of a suitable radioligand is critical and may require a literature search for commercially available options or custom synthesis.

  • This compound

  • Non-specific binding control: A high concentration of a non-radiolabeled P2Y6 receptor antagonist (e.g., MRS2578).[8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from P2Y6-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in this order:

    • Assay Buffer

    • Increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation (typically 20-50 µg of protein per well).

    • For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM MRS2578).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandIC50 (nM)Ki (nM)
This compoundHuman P2Y6[3H]-MRS2578(Experimental Value)(Calculated Value)
UDPHuman P2Y6[3H]-MRS2578(Experimental Value)(Calculated Value)
MRS2578Human P2Y6[3H]-MRS2578(Experimental Value)(Calculated Value)
Intracellular Calcium Mobilization Assay

Objective: To measure the potency (EC50) and efficacy of this compound in inducing intracellular calcium mobilization via the P2Y6 receptor.

Principle: Cells expressing the P2Y6 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with this compound, the activation of the P2Y6 receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.

Protocol: Fluo-4 Calcium Mobilization Assay

Materials:

  • Cells expressing the human P2Y6 receptor (e.g., HEK293 or CHO cells)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • P2Y6 receptor antagonist (e.g., MRS2578) for specificity control

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed P2Y6-expressing cells into the microplate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for each well.

    • Inject varying concentrations of this compound (e.g., 0.1 nM to 10 µM) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • To confirm P2Y6-mediated effects, pre-incubate some wells with a P2Y6 antagonist (e.g., MRS2578) before adding this compound.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation:

CompoundAssayCell LineEC50 (µM)Maximum Response (% of control)
This compoundCalcium MobilizationP2Y6-HEK2930.08[1](Experimental Value)
UDPCalcium MobilizationP2Y6-HEK2930.14[1](Experimental Value)
ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the activation of the MAPK/ERK signaling pathway.

Principle: Activation of the P2Y6 receptor can lead to the phosphorylation and activation of ERK1/2. Western blotting with antibodies specific for the phosphorylated form of ERK (p-ERK) is used to detect this activation.

Protocol: Western Blot for Phosphorylated ERK (p-ERK)

Materials:

  • Cells expressing the P2Y6 receptor

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Plate P2Y6-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Treat cells with varying concentrations of this compound for a predetermined time (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK/total ERK ratio against the this compound concentration or time.

Data Presentation:

TreatmentConcentration (µM)Time (min)p-ERK / Total ERK Ratio (Fold Change vs. Control)
Vehicle Control-151.0
This compound0.0115(Experimental Value)
This compound0.115(Experimental Value)
This compound115(Experimental Value)
This compound1015(Experimental Value)
This compound + MRS25781 + 1015(Experimental Value)

In Vivo Evaluation of this compound

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effects of this compound.

Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., indomethacin)

  • Pletysmometer for measuring paw volume

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and positive control.

    • Administer this compound or the positive control (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection. Administer the vehicle to the control group.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-(Experimental Value)0
This compound(Dose 1)(Experimental Value)(Calculated Value)
This compound(Dose 2)(Experimental Value)(Calculated Value)
This compound(Dose 3)(Experimental Value)(Calculated Value)
Indomethacin(Dose)(Experimental Value)(Calculated Value)

Visualization of Signaling Pathways and Workflows

G cluster_0 P2Y6 Receptor Activation cluster_1 Downstream Signaling Cascades This compound This compound P2Y6 Receptor P2Y6 Receptor This compound->P2Y6 Receptor Binds to Gq/11 Gq/11 P2Y6 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates Rho/ROCK Pathway Rho/ROCK Pathway Gq/11->Rho/ROCK Pathway PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses MAPK/ERK Pathway MAPK/ERK Pathway PKC->MAPK/ERK Pathway NF-kB Pathway NF-kB Pathway PKC->NF-kB Pathway MAPK/ERK Pathway->Cellular Responses Rho/ROCK Pathway->Cellular Responses NF-kB Pathway->Cellular Responses

Caption: P2Y6 Receptor Signaling Pathways Activated by this compound.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Data Analysis & Interpretation Cell Culture Cell Culture Receptor Binding Receptor Binding Cell Culture->Receptor Binding Calcium Mobilization Calcium Mobilization Cell Culture->Calcium Mobilization ERK Phosphorylation ERK Phosphorylation Cell Culture->ERK Phosphorylation Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding->Binding Affinity (Ki) Potency (EC50) Potency (EC50) Calcium Mobilization->Potency (EC50) Signaling Pathway Activation Signaling Pathway Activation ERK Phosphorylation->Signaling Pathway Activation Animal Model Animal Model Carrageenan Edema Carrageenan Edema Animal Model->Carrageenan Edema Data Collection Data Collection Carrageenan Edema->Data Collection Anti-inflammatory Effect Anti-inflammatory Effect Data Collection->Anti-inflammatory Effect

Caption: Experimental Workflow for this compound Characterization.

References

Application Notes and Protocols for Measuring 5-OMe-UDP Induced Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for measuring the intracellular signaling events induced by 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 and G12/13 families of G proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event that can be readily measured. Downstream of Gq activation, signaling can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

This document outlines three primary methods to quantify this compound-induced signaling: intracellular calcium mobilization assays, inositol monophosphate (IP1) accumulation assays, and ERK1/2 phosphorylation assays.

Key Signaling Pathway

The binding of this compound to the P2Y6 receptor initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream signaling as depicted below.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 binds Gq Gαq P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular Response Cellular Response Ca_cyto->Cellular Response ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway activates pERK p-ERK1/2 ERK_pathway->pERK Gene Expression,\nProliferation Gene Expression, Proliferation pERK->Gene Expression,\nProliferation

Caption: this compound induced P2Y6 receptor signaling pathway.

Data Presentation: Quantitative Analysis of this compound Signaling

The following table summarizes the quantitative data for this compound and the endogenous P2Y6 receptor agonist, UDP. This data is essential for designing experiments and interpreting results.

AgonistReceptorAssay TypeCell LineParameterValueReference
This compoundP2Y6Calcium Mobilization1321N1 AstrocytomaEC500.08 µM[1][2]
UDPP2Y6Calcium Mobilization1321N1 AstrocytomaEC500.14 µM[1]
This compoundP2Y6Phagocytosis AssayMicroglia-Concentration-dependent increase[3][4][5]
UDPP2Y6Phagocytosis AssayMicroglia-Concentration-dependent increase[3][4][5][6]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to this compound stimulation using a fluorescent plate reader (e.g., FLIPR, FlexStation).

Calcium_Mobilization_Workflow A Seed cells expressing P2Y6 receptor in a 96- or 384-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) B->C D Incubate for dye loading C->D F Place both plates into the fluorescent plate reader D->F E Prepare this compound serial dilutions in a separate compound plate E->F G Establish baseline fluorescence reading F->G H Add this compound and monitor fluorescence changes in real-time G->H I Analyze data to determine EC50 and maximal response H->I

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Materials:

  • Cells stably or transiently expressing the P2Y6 receptor (e.g., CHO-K1, HEK293, 1321N1)

  • Black, clear-bottom 96- or 384-well microplates

  • This compound trisodium (B8492382) salt

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 6 Assay Kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • The day before the assay, seed the P2Y6-expressing cells into black, clear-bottom microplates at a density optimized for your cell line (e.g., 25,000 - 50,000 cells/well for a 96-well plate).

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1-2 hours to allow for dye loading.

  • Compound Plate Preparation:

    • During the dye loading incubation, prepare a serial dilution of this compound in the assay buffer in a separate compound plate. Include a vehicle control (assay buffer alone).

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument parameters for excitation and emission wavelengths appropriate for the dye (e.g., Ex: 485 nm, Em: 525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Program the instrument to add the this compound dilutions from the compound plate to the cell plate.

    • Continue to monitor the fluorescence signal for at least 60-120 seconds to capture the full calcium response.

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.

    • Calculate the dose-response curve by plotting the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value from the dose-response curve using a non-linear regression model.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of IP1, a stable downstream metabolite of IP3. The IP-One HTRF® assay from Cisbio is a common method for this measurement.

IP1_Accumulation_Workflow A Seed P2Y6-expressing cells in a 96- or 384-well plate B Incubate overnight A->B C Remove culture medium and add stimulation buffer containing LiCl B->C D Add this compound at various concentrations C->D E Incubate to allow IP1 accumulation D->E F Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1 cryptate) E->F G Incubate to allow for competitive binding F->G H Read the HTRF signal on a compatible plate reader G->H I Calculate IP1 concentration from the standard curve and determine EC50 H->I

Caption: Experimental workflow for the IP1 accumulation HTRF assay.

Materials:

  • Cells stably or transiently expressing the P2Y6 receptor

  • White 96- or 384-well microplates

  • This compound trisodium salt

  • IP-One HTRF® assay kit (containing IP1 standard, IP1-d2 conjugate, anti-IP1 cryptate conjugate, stimulation buffer, and lysis buffer)

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed P2Y6-expressing cells into white microplates and incubate overnight as described for the calcium assay.

  • Cell Stimulation:

    • On the day of the assay, remove the culture medium.

    • Add the stimulation buffer provided in the kit, which contains LiCl to inhibit IP1 degradation.

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in the lysis buffer to all wells.

    • Incubate the plate at room temperature for 1 hour to allow the competitive immunoassay to reach equilibrium.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Generate a standard curve using the provided IP1 calibrator.

    • Convert the HTRF ratios from the experimental wells to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

ERK1/2 Phosphorylation Assay

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) using a cell-based ELISA method, such as an In-Cell Western™ assay.

ERK_Phosphorylation_Workflow A Seed P2Y6-expressing cells in a 96-well plate B Incubate overnight and serum-starve A->B C Stimulate cells with this compound for a specific time course (e.g., 5-30 min) B->C D Fix and permeabilize the cells C->D E Block non-specific binding sites D->E F Incubate with primary antibodies (anti-p-ERK and anti-total ERK) E->F G Wash and incubate with fluorophore-conjugated secondary antibodies F->G H Wash and image the plate on an in-cell western imaging system G->H I Quantify fluorescence intensity and normalize p-ERK to total ERK H->I

Caption: Experimental workflow for the ERK1/2 phosphorylation assay.

Materials:

  • Cells expressing the P2Y6 receptor

  • 96-well microplates

  • This compound trisodium salt

  • Serum-free cell culture medium

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 and mouse anti-total-ERK1/2

  • Fluorophore-conjugated secondary antibodies: IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse

  • In-Cell Western™ imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Cell Plating and Serum Starvation:

    • Seed cells into 96-well plates and incubate overnight.

    • The next day, replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

  • Cell Stimulation:

    • Stimulate the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5, 10, 15, 30 minutes).

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding fixing solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize them with permeabilization buffer for 5 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells and block non-specific binding sites with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with a cocktail of primary antibodies against p-ERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation and Imaging:

    • Wash the cells and incubate with a cocktail of the corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells thoroughly and allow them to dry.

    • Scan the plate using an In-Cell Western™ imaging system to detect the fluorescence at both 700 nm and 800 nm channels.

  • Data Analysis:

    • Quantify the fluorescence intensity for both p-ERK and total ERK in each well.

    • Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.

    • Plot the normalized p-ERK signal against the this compound concentration to generate a dose-response curve.

These protocols provide a robust framework for investigating this compound-induced signaling through the P2Y6 receptor. Researchers should optimize cell densities, incubation times, and reagent concentrations for their specific cell systems and experimental goals.

References

Application Notes and Protocols: Utilizing 5-OMe-UDP to Interrogate P2Y6 Receptor Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y6 receptor, a G-protein coupled receptor (GPCR) preferentially activated by uridine (B1682114) diphosphate (B83284) (UDP), is an emerging therapeutic target implicated in a variety of physiological and pathological processes.[1][2][3] Its involvement in inflammation, immune cell function, and neurodegeneration has spurred significant interest in developing potent and selective ligands to dissect its complex signaling cascades.[1][2][3][4] 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist of the P2Y6 receptor, making it an invaluable tool for studying its downstream signaling pathways.[5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate P2Y6 receptor-mediated cellular responses.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by an agonist such as this compound initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7] This rise in intracellular Ca2+ is a hallmark of P2Y6 receptor activation and can be readily measured to assess receptor function.

In addition to Gq/11 coupling, the P2Y6 receptor has been shown to couple to G12/13 proteins, which activate the Rho signaling pathway, influencing cell morphology and motility.[2][8] Furthermore, downstream of these initial signaling events, P2Y6 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the activation of the transcription factor nuclear factor-kappa B (NF-κB), which plays a crucial role in the expression of pro-inflammatory cytokines and adhesion molecules.[2][7]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Gq11 Gq/11 P2Y6->Gq11 activates G1213 G12/13 P2Y6->G1213 activates PLC PLC Gq11->PLC activates Rho Rho G1213->Rho activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ IP3->Ca2 releases MAPK_ERK MAPK/ERK Pathway Ca2->MAPK_ERK activates NFkB NF-κB MAPK_ERK->NFkB activates Gene_Expression Gene Expression (e.g., Cytokines) NFkB->Gene_Expression regulates

Caption: Downstream signaling pathways of the P2Y6 receptor.

Quantitative Data

The following tables summarize the potency of this compound and other relevant compounds at the P2Y6 receptor.

Table 1: Potency of P2Y6 Receptor Agonists

AgonistEC50 (µM)Cell Line/SystemReference
This compound0.08Human P2Y6-expressing tumor cell line[5]
UDP0.14Human P2Y6-expressing tumor cell line[5]
This compound(α-B) (Rp isomer)0.008Human P2Y6 Receptor[9][10][11]

Table 2: Activity of P2Y6 Receptor Antagonists

AntagonistActionValueParameterReference
MRS2578Antagonist7.4pIC50[8]
PPADSAntagonist4.0pKB[8]
SuraminAntagonist4.0pKB[8]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, primary microglia)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add 20 µL of this compound at various concentrations to the wells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of agonist.

    • Plot the concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Calcium_Mobilization_Workflow A Seed P2Y6-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Acquire baseline fluorescence C->D E Inject this compound D->E F Measure fluorescence change over time E->F G Analyze data and calculate EC50 F->G

Caption: Workflow for a calcium mobilization assay.

Microglial Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on the phagocytic activity of microglia using fluorescently labeled particles.[6][12][13]

Materials:

  • Primary microglia or a microglial cell line

  • This compound

  • Fluorescently labeled microspheres or zymosan particles

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture microglia in appropriate plates or chamber slides.

  • Stimulation: Treat the microglia with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include an untreated control.

  • Addition of Particles: Add fluorescently labeled microspheres or zymosan particles to the cells at a specific particle-to-cell ratio (e.g., 10:1).

  • Incubation: Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching and Washing:

    • To differentiate between internalized and surface-bound particles, add Trypan Blue to quench the fluorescence of the external particles.

    • Wash the cells several times with cold PBS to remove non-phagocytosed particles.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used as measures of phagocytosis.

    • Fluorescence Microscopy: Fix the cells and visualize them using a fluorescence microscope. The number of ingested particles per cell can be counted manually or with image analysis software.

  • Data Analysis: Compare the phagocytic activity in this compound-treated cells to the untreated control.

Phagocytosis_Assay_Workflow A Culture microglia B Stimulate with this compound A->B C Add fluorescent particles B->C D Incubate to allow phagocytosis C->D E Wash and quench external fluorescence D->E F Quantify phagocytosis (Flow cytometry or Microscopy) E->F G Analyze and compare treated vs. control F->G

Caption: Workflow for a microglial phagocytosis assay.

NF-κB Activation Assay

This protocol describes a method to measure the activation of NF-κB in response to this compound using a reporter gene assay.

Materials:

  • Cells co-transfected with the P2Y6 receptor and an NF-κB reporter plasmid (e.g., containing a luciferase or β-galactosidase gene downstream of NF-κB response elements)

  • This compound

  • Cell lysis buffer

  • Luciferase or β-galactosidase assay substrate

  • Luminometer or spectrophotometer

Procedure:

  • Transfection: Co-transfect host cells (e.g., HEK293T) with a P2Y6 expression vector and an NF-κB reporter plasmid.

  • Cell Plating: Plate the transfected cells in a multi-well plate and allow them to recover.

  • Stimulation: Treat the cells with various concentrations of this compound for an appropriate duration (e.g., 4-6 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Reporter Assay:

    • Add the appropriate substrate for the reporter enzyme (luciferase or β-galactosidase) to the cell lysates.

    • Measure the luminescence or absorbance using a luminometer or spectrophotometer, respectively.

  • Data Analysis: Normalize the reporter activity to the total protein concentration in each sample. Compare the reporter activity in this compound-treated cells to that in untreated cells to determine the fold-induction of NF-κB activity.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the intricate downstream signaling pathways of the P2Y6 receptor. The protocols provided herein offer robust methods for investigating key cellular responses mediated by P2Y6 activation, including calcium mobilization, phagocytosis, and NF-κB activation. By employing these techniques, researchers can further unravel the physiological and pathophysiological roles of the P2Y6 receptor and evaluate its potential as a therapeutic target in various diseases.

References

Application Notes and Protocols for 5-OMe-UDP in Functional Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. The endogenous ligand for the P2Y6 receptor is uridine (B1682114) 5'-diphosphate (UDP). Activation of the P2Y6 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, phagocytosis, and cell migration, making it an attractive target for drug discovery. These application notes provide detailed protocols for utilizing this compound in common functional cell-based assays to characterize the P2Y6 receptor and screen for novel modulators.

P2Y6 Receptor Signaling Pathway

The P2Y6 receptor primarily couples to the Gq/11 family of G proteins.[1] Upon agonist binding, such as with this compound, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses. There is also evidence for P2Y6 receptor coupling to Gα12/13 proteins, which can activate Rho-dependent pathways.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Agonist Binding Gq11 Gαq/11 P2Y6R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Co-activation Cellular_Response Downstream Cellular Responses Ca2_cyto->Cellular_Response Modulation PKC->Cellular_Response Phosphorylation Events Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells expressing P2Y6R in a 96- or 384-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_Dye Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Add_Compound Add this compound (agonist) or antagonist + agonist Incubate_Dye->Add_Compound Measure_Fluorescence Measure fluorescence kinetically using a plate reader (e.g., FLIPR) Add_Compound->Measure_Fluorescence Plot_Data Plot fluorescence intensity vs. time Measure_Fluorescence->Plot_Data Calculate_EC50 Calculate EC50/IC50 from concentration-response curves Plot_Data->Calculate_EC50 IP1_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells expressing P2Y6R in a suitable microplate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Stimulate_Cells Stimulate cells with this compound in the presence of LiCl Incubate_24h->Stimulate_Cells Incubate_Stim Incubate for 30-60 minutes at 37°C Stimulate_Cells->Incubate_Stim Lyse_Cells Lyse the cells Incubate_Stim->Lyse_Cells Add_HTRF_Reagents Add HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) Lyse_Cells->Add_HTRF_Reagents Incubate_Detect Incubate for 1 hour at room temperature Add_HTRF_Reagents->Incubate_Detect Read_Plate Read HTRF signal on a compatible plate reader Incubate_Detect->Read_Plate Calculate_Ratio Calculate the HTRF ratio (665nm/620nm) Read_Plate->Calculate_Ratio Plot_Data Plot the HTRF ratio against agonist concentration Calculate_Ratio->Plot_Data Determine_EC50 Determine EC50/IC50 from the concentration-response curve Plot_Data->Determine_EC50

References

Application Notes and Protocols for Assessing 5-OMe-UDP Potency and Efficacy at the P2Y6 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous ligand uridine (B1682114) diphosphate (B83284) (UDP). The P2Y6 receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, insulin (B600854) secretion, and cell migration, making it an attractive target for drug discovery. These application notes provide detailed protocols for assessing the potency and efficacy of this compound and other P2Y6 agonists through the measurement of key signaling events downstream of receptor activation.

The activation of the P2Y6 receptor, which primarily couples to Gαq/11 proteins, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of these events, the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) can be observed.

This document outlines three key assays to characterize P2Y6 receptor activation:

  • Intracellular Calcium Mobilization Assay: A fluorescent-based method to measure the transient increase in intracellular calcium upon receptor activation.

  • Inositol Phosphate (IP1) Accumulation Assay: A sensitive method to quantify the accumulation of a stable metabolite of IP3.

  • ERK1/2 Phosphorylation Assay: A Western blot-based approach to detect the activation of a key downstream kinase.

Data Presentation

The potency of this compound and other P2Y6 receptor agonists can be compared using their half-maximal effective concentration (EC50) values obtained from dose-response curves in various functional assays.

AgonistAssay TypeCell LineEC50 (µM)Reference(s)
This compound Calcium Mobilization / Inositol PhosphateHuman P2Y6-expressing cells0.08[1]
UDP (endogenous agonist)Inositol Phosphate1321N1 cells expressing P2Y60.028[1]
MRS2693Calcium MobilizationHuman P2Y6-expressing 1321N1 cells0.015[2][3][4]
PSB 0474Calcium MobilizationHuman P2Y6-expressing cells0.070[5][6]
UTPUCalcium MobilizationP2Y6-expressing cells0.4[1]

Signaling Pathways and Experimental Workflows

P2Y6_Signaling_Pathway P2Y6 P2Y6 Receptor Gq Gαq/11 P2Y6->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 mobilizes IP1 IP1 IP3->IP1 metabolizes to ERK p-ERK1/2 Ca2->ERK activates (via PKC/Ras/Raf/MEK) Agonist This compound Agonist->P2Y6 binds

Experimental_Workflow cluster_assays Potency and Efficacy Assays Ca_Assay Calcium Mobilization Assay (Fluo-4) IP_Assay Inositol Phosphate (IP1) Assay (HTRF) ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Start Seed P2Y6-expressing cells Stimulate Stimulate with this compound (dose-response) Start->Stimulate Stimulate->Ca_Assay Stimulate->IP_Assay Stimulate->ERK_Assay

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using the fluorescent indicator Fluo-4 AM.

Materials:

  • P2Y6-expressing cells (e.g., 1321N1-human P2Y6, A549, Caco-2)

  • Black, clear-bottom 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other P2Y6 agonists

  • Fluorescence plate reader with kinetic reading capabilities and injectors (Excitation: ~490 nm, Emission: ~525 nm)

Protocol:

  • Cell Plating:

    • Seed P2Y6-expressing cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid (2.5 mM) can be included to prevent dye leakage.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

  • Agonist Stimulation and Signal Detection:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Prepare a dose-response plate of this compound and other agonists at 5x the final desired concentration in HBSS.

    • Set the plate reader to record fluorescence intensity over time (kinetic read).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Inject 25 µL of the agonist solution into the wells and continue recording the fluorescence signal for at least 60-120 seconds.

Data Analysis:

  • The potency of this compound is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Inositol Phosphate (IP1) Accumulation Assay

This protocol utilizes a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit to measure the accumulation of IP1, a stable downstream metabolite of IP3.

Materials:

  • P2Y6-expressing cells

  • White, solid-bottom 96-well or 384-well plates

  • Cell culture medium

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and stimulation buffer with LiCl)

  • This compound and other P2Y6 agonists

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed P2Y6-expressing cells into white 96-well plates at an appropriate density and incubate overnight.

  • Agonist Stimulation:

    • Aspirate the culture medium.

    • Add the stimulation buffer provided in the kit, which contains LiCl to inhibit IP1 degradation.

    • Add varying concentrations of this compound or other agonists to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well as per the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The signal is inversely proportional to the amount of IP1 produced.

  • Plot the HTRF ratio against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[7][8][9][10]

ERK1/2 Phosphorylation Assay

This protocol describes the detection of phosphorylated ERK1/2 by Western blotting following stimulation with this compound.

Materials:

  • P2Y6-expressing cells

  • 6-well plates

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, typical dilution 1:1000-1:2000)

    • Rabbit anti-Total-ERK1/2 (e.g., Cell Signaling Technology #9102, typical dilution 1:1000)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed P2Y6-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours prior to stimulation.

    • Treat the cells with various concentrations of this compound for 5-15 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

Data Analysis:

  • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

  • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

  • Plot the normalized phospho-ERK1/2 levels against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.[11]

References

Application Notes and Protocols: 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyuridine 5'-diphosphate (5-OMe-UDP) is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1][2] As a member of the P2Y receptor family, the P2Y6 receptor is activated by extracellular nucleotides, with uridine (B1682114) diphosphate (B83284) (UDP) being its endogenous ligand.[3][4] this compound exhibits greater potency at the P2Y6 receptor than UDP itself, making it a valuable tool for studying the receptor's function, signaling pathways, and potential as a therapeutic target.[1]

These application notes provide an overview of the commercial sources and purity of this compound, detailed protocols for its use in key functional assays, and diagrams of its signaling pathway and experimental workflows.

Commercial Sources and Purity

The availability of this compound can vary, and researchers should confirm the current status with suppliers. The table below summarizes known commercial sources and typical purity levels. Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC).

SupplierProduct NamePurityNotes
Tocris BioscienceThis compound trisodium (B8492382) salt≥98% (HPLC)[1]Has been withdrawn from sale for commercial reasons.[5]
APExBIOThis compound trisodium saltHigh-puritySpecific percentage not detailed in the initial search. For research use only.
TargetMolThis compound trisodium saltNot specifiedDistributed for TargetMol, headquartered in Boston, USA.[6]
BroadPharm5-MethoxyuridineNot specified for this compoundSells the precursor, 5-Methoxyuridine, used in the synthesis of this compound.[7]

Note: Several suppliers, including Jena Bioscience, NEB, and TriLink BioTechnologies, offer the related compound 5-Methoxyuridine-5'-triphosphate (5-OMe-UTP), typically at ≥95% purity (HPLC), which is used in mRNA synthesis.[8][9][10]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by this compound initiates a signaling cascade primarily through the Gq/11 family of G proteins.[11] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger.[12]

P2Y6_Signaling cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG FiveOMeUDP This compound FiveOMeUDP->P2Y6 Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream

P2Y6 receptor signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed protocols for key functional assays to characterize the activity of this compound at the P2Y6 receptor.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor).[11][13]

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2, AM or Fluo-4, AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • This compound stock solution (in water or buffer).

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters.

Protocol:

  • Cell Plating: Seed the P2Y6-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a CO2 incubator at 37°C.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash once with assay buffer.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells 2-3 times with assay buffer to remove excess dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentration.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Set the instrument to record fluorescence kinetically. Establish a stable baseline reading for 15-30 seconds.

    • Using the instrument's injection function, add 100 µL of the 2x this compound dilutions to the corresponding wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium.

    • Calculate the peak response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a downstream product of P2Y6 receptor activation.

Materials:

  • P2Y6-expressing cells.

  • myo-[³H]inositol.

  • Inositol-free culture medium.

  • LiCl solution (e.g., 1 M stock).

  • Perchloric acid (PCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Protocol:

  • Cell Labeling: Plate cells in 12- or 24-well plates. Once they reach near-confluency, replace the medium with inositol-free medium containing myo-[³H]inositol (e.g., 0.5 µCi/mL) and incubate for 18-24 hours to label the cellular phosphoinositide pools.[14]

  • Pre-incubation with LiCl: Wash the cells with an appropriate buffer (e.g., HBSS). Pre-incubate the cells with buffer containing LiCl (final concentration 10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[15][16]

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction:

    • Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to each well.

    • Incubate on ice for 20-30 minutes to lyse the cells and precipitate proteins.

    • Neutralize the extracts with a suitable base (e.g., KOH).

  • Purification of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Add the eluate to scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

GTPγS Binding Assay

This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.[7][17]

Materials:

  • Membrane preparations from cells expressing the P2Y6 receptor.

  • [³⁵S]GTPγS.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • GDP.

  • This compound stock solution.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Protocol:

  • Assay Setup: In a microcentrifuge tube or 96-well plate, combine the following on ice:

    • Cell membrane preparation (e.g., 10-20 µg of protein).

    • GDP (to a final concentration of 1-10 µM).

    • Varying concentrations of this compound.

    • Assay buffer to the final volume.

  • Pre-incubation: Incubate the mixture for 15-20 minutes at 30°C to allow the agonist to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C. The optimal time should be determined empirically.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester or vacuum manifold.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid and allow it to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from total binding.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration to generate a dose-response curve and calculate EC50 and Emax values.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of this compound at the P2Y6 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assays cluster_analysis Data Analysis A Prepare P2Y6-expressing cell line or membranes C Calcium Mobilization Assay A->C D Inositol Phosphate Accumulation Assay A->D E GTPγS Binding Assay A->E B Prepare this compound stock solutions B->C B->D B->E F Generate Dose-Response Curves C->F D->F E->F G Calculate EC50 and Emax F->G H Characterize Potency and Efficacy G->H

Workflow for P2Y6 agonist characterization.

Drug Development Applications

The selectivity and potency of this compound make it a crucial pharmacological tool in drug discovery and development. Its primary applications in this field include:

  • Target Validation: Confirming the role of the P2Y6 receptor in disease models.

  • Assay Development: Serving as a reference agonist for the development and optimization of high-throughput screening (HTS) assays.

  • Screening for Antagonists: Used to stimulate P2Y6 receptor activity in competitive binding or functional assays to identify and characterize potential antagonists.

  • Structure-Activity Relationship (SAR) Studies: Acting as a benchmark compound in SAR studies to guide the design of novel P2Y6 receptor modulators with improved therapeutic properties.

By utilizing the protocols and understanding the signaling pathways detailed in these notes, researchers and drug development professionals can effectively employ this compound to advance the understanding of P2Y6 receptor biology and accelerate the discovery of new therapeutics targeting this receptor.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-OMe-UDP Concentration for Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-OMe-UDP concentration for cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (5-methoxyuridine 5'-diphosphate) is a selective and potent agonist for the P2Y6 receptor. The P2Y6 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal can then modulate various downstream cellular processes.

Q2: What is a good starting concentration for this compound in my experiments?

The effective concentration of this compound is highly dependent on the cell type and the specific biological response being measured. A good starting point for a dose-response experiment is to test a wide range of concentrations spanning several orders of magnitude around its reported EC50 value. The EC50 for this compound at the human P2Y6 receptor is approximately 0.08 µM (or 80 nM).[1] We recommend starting with a concentration range of 1 nM to 100 µM.

Q3: How long should I incubate my cells with this compound?

The optimal incubation time will vary depending on the assay. For rapid signaling events like calcium mobilization, the response is typically observed within seconds to minutes of adding this compound. For longer-term assays, such as gene expression analysis or cell differentiation studies, incubation times can range from hours to days. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific endpoint.

Q4: How can I be sure that the observed effect is specifically mediated by the P2Y6 receptor?

To confirm the involvement of the P2Y6 receptor, you can use a selective P2Y6 receptor antagonist, such as MRS2578.[1] Pre-incubating your cells with the antagonist before adding this compound should block the response. Additionally, if available, you can use cells with a knockout or knockdown of the P2Y6 receptor as a negative control.

Q5: What are the potential reasons for not observing a cellular response to this compound?

Several factors could contribute to a lack of response. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions.

Data Presentation

Table 1: Reported Effective Concentrations of P2Y6 Agonists

AgonistCell TypeAssayEffective ConcentrationReference
This compoundHuman P2Y6-expressing cellsCalcium MobilizationEC50 = 0.08 µM[1]
UDPMicrogliaCalcium Mobilization100 µM (for max response)
UDPRat Aortic Smooth Muscle CellsDNA SynthesisEC50 = 28 nM[1]
UDPHuman P2Y6-expressing 1321N1 astrocytoma cellsPLC activationEC50 = 13 nM[2]

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound using a Calcium Mobilization Assay

This protocol describes how to determine the optimal concentration of this compound by measuring intracellular calcium mobilization using the fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the P2Y6 receptor

  • This compound stock solution (e.g., 10 mM in sterile water or buffer)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well.

  • Preparation of this compound dilutions: Prepare a series of this compound dilutions in HBSS. A common approach is to use half-log or log dilutions to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader.

    • Set the plate reader to measure the ratio of fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths alternating between 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for a few cycles.

    • Add your this compound dilutions to the wells.

    • Continue to record the fluorescence ratio for several minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (340nm/380nm) for each time point.

    • Determine the peak response for each concentration.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol is to ensure that the concentrations of this compound used are not cytotoxic.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • 96-well clear microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][4][5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R binds Gq Gq P2Y6R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ER->Ca2_cyto releases Ca2_ER Ca2_cyto->PKC activates Downstream Downstream Cellular Responses Ca2_cyto->Downstream modulates PKC->Downstream phosphorylates targets

Caption: P2Y6 Receptor Signaling Pathway.

Experimental_Workflow start Start: Cell Culture prepare_cells Prepare Cells (Seed in 96-well plates) start->prepare_cells dose_response Perform Dose-Response Experiment (e.g., Calcium Mobilization Assay) prepare_cells->dose_response determine_ec50 Determine EC50 of this compound dose_response->determine_ec50 viability_assay Perform Cell Viability Assay (e.g., MTT Assay) determine_ec50->viability_assay check_cytotoxicity Check for Cytotoxicity at High Concentrations viability_assay->check_cytotoxicity check_cytotoxicity->dose_response Cytotoxicity Observed (Adjust Concentration Range) optimize_concentration Optimize Concentration for Downstream Experiments check_cytotoxicity->optimize_concentration No Cytotoxicity downstream_experiments Proceed with Downstream Experiments optimize_concentration->downstream_experiments end End downstream_experiments->end

Caption: Experimental Workflow for Optimizing this compound.

Troubleshooting_Guide start Problem: No or Weak Cellular Response to this compound check_reagent Is the this compound reagent viable? start->check_reagent reagent_solution Prepare fresh stock solution. Store aliquots at -80°C. check_reagent->reagent_solution No check_concentration Is the concentration range appropriate? check_reagent->check_concentration Yes reagent_solution->start concentration_solution Test a wider concentration range (e.g., 1 nM to 100 µM). check_concentration->concentration_solution No check_receptor Do the cells express functional P2Y6 receptors? check_concentration->check_receptor Yes concentration_solution->start receptor_solution Confirm receptor expression (e.g., qPCR, Western blot). Use a positive control cell line. check_receptor->receptor_solution No check_assay Is the assay protocol optimized? check_receptor->check_assay Yes receptor_solution->start assay_solution Optimize assay parameters (e.g., cell density, incubation time). Check for interfering substances. check_assay->assay_solution No end Problem Resolved check_assay->end Yes assay_solution->start

Caption: Troubleshooting Decision Tree.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak response to this compound Degraded this compound: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from powder. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C.
Inappropriate concentration range: The concentrations tested may be too low or too high (in cases of receptor desensitization or cytotoxicity).Test a wider range of concentrations, from nanomolar to micromolar, in a dose-response experiment.
Low or no P2Y6 receptor expression: The cell line used may not express the P2Y6 receptor or may express it at very low levels.Confirm P2Y6 receptor expression using techniques like qPCR or Western blotting. Use a positive control cell line known to express functional P2Y6 receptors.
Assay conditions are not optimal: Cell density, incubation time, or buffer composition may not be suitable for detecting the response.Optimize these parameters for your specific cell line and assay. Ensure that your assay buffer does not contain components that interfere with the measurement.
High background signal or variability between replicates Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly.
Incomplete removal of Fura-2 AM: Residual extracellular dye can contribute to high background fluorescence in calcium assays.Wash cells thoroughly with buffer after dye loading.
Precipitation of this compound: At high concentrations, the compound may precipitate in the assay medium.Visually inspect the prepared solutions for any precipitates. If necessary, prepare fresh dilutions.
Observed cytotoxicity This compound concentration is too high: High concentrations of any compound can be toxic to cells.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound for your cells. Use concentrations below the toxic threshold for your experiments.
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high final concentrations of the solvent can be toxic.Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.1% for DMSO).

References

5-OMe-UDP stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP).

Frequently Asked Questions (FAQs)

1. What is this compound?

5-Methoxyuridine 5'-diphosphate (this compound) is a synthetic analog of Uridine Diphosphate (UDP). It is characterized as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes.[1] Its selectivity makes it a valuable tool for studying P2Y6-mediated signaling pathways.

2. What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity and activity of this compound. Recommendations vary for the solid form versus solutions.

  • Solid Form (Powder): Store the lyophilized powder at -20°C.

  • Stock Solutions: Once reconstituted, aliquot the solution to minimize freeze-thaw cycles.[2] For optimal stability, store stock solutions at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month).[3]

3. How should I prepare a stock solution?

This compound is typically soluble in water.[2] Most commercial preparations are supplied in water at a pH of 7.5 ±0.5.[2] For sterile applications, it is recommended to filter the final working solution through a 0.22 μm filter.[3]

4. Is this compound stable in solution?

While specific quantitative data on the long-term solution stability of this compound under various pH and temperature conditions is limited in readily available literature, general guidelines for nucleotides apply. Stability is affected by temperature, pH, and repeated freeze-thaw cycles. Storing in small aliquots at -80°C is the best practice to preserve its integrity.[2][3] A related compound showed a half-life of 11.9 hours in blood serum, suggesting some degree of metabolic stability compared to UDP's 2.4 hours.[4]

5. What is the primary mechanism of action for this compound?

This compound selectively activates the P2Y6 receptor.[1] This receptor is coupled to Gq and Gα13 proteins, and its activation initiates downstream signaling cascades involving phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), as well as RhoA/ROCK pathways.[5][6][7] These pathways are involved in processes like cell migration and inflammatory responses.[5][8]

Data Presentation: Storage Conditions

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Recommendations
Solid (Powder) -20°CLong-termStore in a sealed container, away from moisture and light.
Stock Solution -20°CUp to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution -80°CUp to 6 months[3]Preferred for long-term storage to ensure maximum stability.[3]
Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure the compound has been stored correctly according to the guidelines in Table 1. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2] If degradation is suspected, use a fresh vial or lot of the compound.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: Verify the concentration of your stock solution. If possible, confirm the concentration spectrophotometrically. Re-calculate all dilutions for your working solutions.

  • Possible Cause 3: Cellular System Issues.

    • Solution: Confirm the expression and functionality of the P2Y6 receptor in your cell model. Passage number and cell health can affect receptor expression and signaling.

Issue 2: Solubility problems when preparing solutions.

  • Possible Cause: Incorrect Solvent or pH.

    • Solution: this compound should be soluble in water.[2] Commercial solutions are typically provided at a pH of 7.5 ±0.5.[2] If you are dissolving a solid, use high-purity water (e.g., nuclease-free water). Gentle vortexing can aid dissolution.

Logical Troubleshooting Workflow The following diagram outlines a step-by-step process for troubleshooting inconsistent experimental results.

TroubleshootingWorkflow start Inconsistent/Low Activity Observed check_storage Verify Storage Conditions (-20°C solid, -80°C solution?) start->check_storage check_handling Review Handling Procedures (Aliquotting? Freeze-thaw cycles?) check_storage->check_handling [ Conditions OK ] use_new_aliquot Use a Fresh Aliquot or Prepare New Solution check_storage->use_new_aliquot [ Improper Storage ] check_prep Check Solution Preparation (Correct solvent, pH, calculations?) check_handling->check_prep [ Handling OK ] check_handling->use_new_aliquot [ Improper Handling ] check_cells Assess Cell System (P2Y6 expression? Cell health?) check_prep->check_cells [ Preparation OK ] check_prep->use_new_aliquot [ Error in Prep ] order_new Order New Compound check_cells->order_new [ All Checks OK, Still Fails ] revalidate_cells Re-validate Cell Line or Use Lower Passage Cells check_cells->revalidate_cells [ Cell Issue Suspected ] resolve Problem Resolved use_new_aliquot->resolve order_new->resolve revalidate_cells->resolve

Caption: Logical workflow for troubleshooting experimental issues.
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of a this compound sample. Specific parameters may need optimization based on the available instrumentation and column.

  • Objective: To determine the chemical purity of this compound by quantifying the area of the main compound peak relative to impurity peaks.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Triethylammonium acetate (B1210297) (TEAA) buffer or similar ion-pairing agent

    • C18 reverse-phase HPLC column

    • HPLC system with UV detector (detection at ~278 nm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM TEAA buffer in water, pH 7.0

    • Mobile Phase B: 50 mM TEAA buffer in 70% ACN / 30% water

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 278 nm[9]

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 100% A

      • 5-20 min: Linear gradient from 0% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: Return to 100% A

  • Procedure:

    • Prepare a sample of this compound at approximately 1 mg/mL in water.

    • Equilibrate the HPLC column with Mobile Phase A for at least 15 minutes.

    • Inject the sample and run the gradient program.

    • Integrate all peaks in the resulting chromatogram.

  • Data Analysis:

    • Calculate the purity by the area percentage method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100

Workflow for Purity Assessment by HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare this compound Sample (e.g., 1 mg/mL in H2O) inject Inject Sample onto Column prep_sample->inject prep_mobile Prepare Mobile Phases (A: Buffer, B: ACN/Buffer) equilibrate Equilibrate HPLC Column with Mobile Phase A prep_mobile->equilibrate equilibrate->inject run Run Gradient Elution Program inject->run detect Detect Eluting Compounds (UV at 278 nm) run->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Report Final Purity calculate->report

Caption: Experimental workflow for HPLC purity analysis.
Signaling Pathway Visualization

P2Y6 Receptor Signaling Cascade

This compound is a potent agonist of the P2Y6 receptor. The diagram below illustrates the primary signaling pathways activated upon receptor binding.

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq G13 Gα13 P2Y6->G13 PLC PLC Gq->PLC activates ROCK ROCK G13->ROCK activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Cytoskeleton Stabilization ROCK->Actin Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC activates Cofilin Cofilin Phosphorylation PKC->Cofilin Ca->PKC activates Cofilin->Actin Migration Cell Migration Actin->Migration UDP This compound UDP->P2Y6

Caption: P2Y6 receptor signaling pathways activated by this compound.

References

potential off-target effects of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-methoxyuridine (B57755) diphosphate (B83284) (5-OMe-UDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective P2Y6 receptor agonist.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic analog of Uridine Diphosphate (UDP). Its primary molecular target is the P2Y6 receptor, a G protein-coupled receptor (GPCR). It is designed to be a potent and selective agonist for the P2Y6 receptor.[1][2] The structural modifications of this compound, specifically the methoxy (B1213986) group at the 5-position of the uracil (B121893) ring, result in a conformation that is highly favored by the P2Y6 receptor.[1][3]

Q2: How does this compound's potency and selectivity compare to the endogenous ligand, UDP?

A2: this compound is a more potent agonist for the P2Y6 receptor than its endogenous counterpart, UDP.[1][3] Studies have shown its EC50 value to be approximately twofold lower than that of UDP.[3] This enhanced potency is attributed to its specific conformational and hydrogen-bonding properties that are optimal for P2Y6 receptor binding.[1][3] Furthermore, this compound adopts an S-type sugar puckering, a conformation preferred by the P2Y6 receptor but not by the closely related P2Y2 or P2Y4 receptors, contributing to its selectivity.[1][3]

Troubleshooting Guide: Potential Off-Target Effects

Q3: My results suggest activation of receptors other than P2Y6. What are the potential off-target receptors for this compound?

A3: While this compound is highly selective for the P2Y6 receptor, off-target activity, though minimal, can be encountered.[1][3]

  • P2Y2 and P2Y4 Receptors: The triphosphate form, 5-OMe-UTP, has shown some activity at the P2Y2 receptor.[3] If your experimental system contains enzymes like nucleoside diphosphokinase (NDPK) that can phosphorylate this compound to 5-OMe-UTP, you might observe off-target P2Y2 activation.[4] However, this compound itself shows poor activity at P2Y2 and P2Y4 receptors.[1][3]

  • P2Y14 Receptor: The endogenous P2Y6 agonist, UDP, is also known to activate the P2Y14 receptor.[4][5] Therefore, it is plausible that this compound could have some activity at the P2Y14 receptor. It is crucial to characterize the P2Y receptor expression profile of your experimental model.

Q4: Could observed off-target effects be due to the metabolism of this compound?

A4: Yes, metabolic conversion is a potential source of off-target effects.

  • Phosphorylation: As mentioned in Q3, this compound can be phosphorylated to 5-OMe-UTP, which may have a different selectivity profile, including activity at the P2Y2 receptor.[3][4]

  • Degradation: this compound is more stable in blood serum than UDP.[6][7] However, it can still be hydrolyzed by nucleotide pyrophosphatases (NPPs). The resulting byproducts are unlikely to be active at P2Y receptors, but this degradation will reduce the effective concentration of your agonist.

Q5: I am seeing unexpected cellular responses not typical of Gq activation. What other signaling pathways could be involved?

A5: The P2Y6 receptor primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] However, evidence suggests that P2Y6 can also couple to other G proteins. In mouse cardiomyocytes, P2Y6 has been shown to couple to G12/G13, leading to the activation of Rho and c-Jun N-terminal kinase (JNK) pathways, which can regulate gene expression.[8] If your results deviate from a canonical Gq response, consider investigating alternative signaling pathways.

Data Presentation

Table 1: Potency (EC50) of this compound and Related Compounds at P2Y Receptors

CompoundP2Y2 Receptor EC50 (µM)P2Y4 Receptor EC50 (µM)P2Y6 Receptor EC50 (µM)Reference
This compound InactiveInactive0.08[1][3]
UDP (endogenous)--0.14[3]
5-OMe-UTP~ 2 (estimated)Inactive0.9[3]
UTP (endogenous)----
This compound(α-B)No ActivityNo Activity0.008[6][7]

EC50 values represent the concentration of the agonist that gives a response halfway between baseline and maximum.

Table 2: Metabolic Stability of this compound and Related Compounds

CompoundHalf-life (t1/2) in Blood Serum (hours)Hydrolysis by NPP1 (% vs UDP)Hydrolysis by NPP3 (% vs UDP)Reference
This compound 11.9--[6][7]
UDP2.450%51%[6][7]
This compound(α-B)1715%28%[6][7]

NPP: Nucleotide Pyrophosphatase

Mandatory Visualizations

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5_OMe_UDP This compound P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Inflammation, Phagocytosis) Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: Canonical P2Y6 receptor signaling pathway via Gq activation.

Troubleshooting_Workflow Start Unexpected Result (e.g., low potency, off-target effect) Check_Receptor Verify P2Y6 Expression in your cell model (qPCR, WB) Start->Check_Receptor Check_Antagonist Use a selective P2Y6 antagonist (e.g., MRS2578) to confirm specificity Start->Check_Antagonist Check_Assay Review Assay Conditions (Ca²⁺ dye, buffer, cell density) Start->Check_Assay Result_Specific Effect is blocked by antagonist. On-target effect confirmed. Check_Antagonist->Result_Specific Yes Result_Nonspecific Effect persists. Likely off-target or artifact. Check_Antagonist->Result_Nonspecific No Check_Metabolism Consider this compound metabolism. Could it be converted to 5-OMe-UTP? Check_Other_P2Y Profile for other UDP-sensitive receptors (e.g., P2Y14) Result_Nonspecific->Check_Metabolism Result_Nonspecific->Check_Other_P2Y

Caption: Troubleshooting workflow for unexpected experimental results.

Metabolic_Pathway UDP This compound NDPK Nucleoside Diphosphokinase (NDPK) UDP->NDPK NPP Nucleotide Pyrophosphatase (NPP1, NPP3) UDP->NPP Hydrolyzes P2Y6 P2Y6 Receptor (Primary Target) UDP->P2Y6 Activates UTP 5-OMe-UTP P2Y2 P2Y2 Receptor (Potential Off-Target) UTP->P2Y2 Activates UMP 5-OMe-UMP (Inactive) NDPK->UTP Phosphorylates NPP->UMP

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

Protocol 1: P2Y6 Receptor Activation Assay using Calcium Mobilization

This protocol outlines a method to measure the activation of the P2Y6 receptor by this compound by quantifying changes in intracellular calcium ([Ca²⁺]i).

1. Cell Culture and Preparation: a. Culture a human cell line stably expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, HeLa cells) in appropriate media.[9] b. Seed cells onto a 96-well, black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. c. Incubate for 24-48 hours.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution (e.g., HBSS) according to the manufacturer's instructions. b. Aspirate the culture medium from the wells and wash once with the salt solution. c. Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[9]

3. Agonist Preparation: a. Prepare a stock solution of this compound in nuclease-free water or an appropriate buffer. b. Perform serial dilutions to create a range of concentrations for generating a dose-response curve (e.g., from 1 nM to 100 µM).

4. Calcium Flux Measurement: a. After incubation, wash the cells gently with the salt solution to remove excess dye. b. Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation). c. Set the instrument to record fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4). d. Record a stable baseline fluorescence for 15-30 seconds. e. Inject the this compound dilutions into the wells and continue to record the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.[10]

5. Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value and maximum response.

Protocol 2: Assessing Enzymatic Stability of this compound in Serum

This protocol provides a method to determine the metabolic half-life of this compound in a biological matrix like blood serum.

1. Reagents and Materials: a. This compound b. Human or animal blood serum c. Quenching solution (e.g., 70% methanol (B129727) on ice) d. High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

2. Incubation Procedure: a. Pre-warm serum to 37°C. b. Spike a known concentration of this compound into the serum (e.g., final concentration of 100 µM). c. Incubate the mixture at 37°C. d. At various time points (e.g., 0, 1, 4, 8, 12, 24 hours), withdraw an aliquot of the serum/compound mixture.

3. Sample Processing: a. Immediately add the aliquot to 3-4 volumes of ice-cold quenching solution to stop the enzymatic reaction and precipitate proteins. b. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C. c. Collect the supernatant, which contains the compound and its metabolites.

4. HPLC Analysis: a. Inject the supernatant into the HPLC system. b. Use a suitable mobile phase gradient to separate this compound from its potential metabolites and endogenous serum components. c. Detect the compound using UV absorbance at an appropriate wavelength (e.g., 262 nm). d. Quantify the peak area corresponding to this compound at each time point.

5. Data Analysis: a. Normalize the peak area at each time point to the peak area at time zero. b. Plot the percentage of remaining this compound against time. c. Fit the data to a first-order decay model to calculate the half-life (t1/2).[6][7]

References

addressing P2Y6 receptor desensitization with 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the P2Y6 receptor, with a focus on addressing receptor desensitization using the potent agonist 5-Methoxyuridine 5'-diphosphate (5-OMe-UDP). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when studying P2Y6 receptor desensitization with this compound.

Question Answer
1. What is this compound and why is it used to study the P2Y6 receptor? This compound is a potent and selective agonist for the P2Y6 receptor. It exhibits a higher affinity for the receptor compared to the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), making it a valuable tool for inducing and studying P2Y6 receptor activation and subsequent desensitization. Its EC50 value is approximately 0.08 µM, which is lower than that of UDP (approximately 0.14 µM)[1].
2. How does P2Y6 receptor desensitization typically occur? P2Y6 receptor desensitization is characterized as being slow and delayed compared to other P2Y receptors like P2Y4[2]. Upon prolonged agonist exposure, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestins. This uncouples the receptor from its G protein, attenuating the downstream signal, and can lead to receptor internalization[3][4][5].
3. I am not observing any desensitization of the P2Y6 receptor after applying this compound. What could be the reason? The desensitization of the P2Y6 receptor is known to be a slow process[2]. It's possible the duration of agonist exposure is insufficient. Studies with UDP have shown that a full second response can be obtained after a 45-minute stimulation, with desensitization becoming apparent after 165 minutes[2]. You may need to perform a time-course experiment with extended incubation times (e.g., 30 minutes to several hours) with this compound to observe significant desensitization. Also, ensure your downstream signaling assay (e.g., calcium imaging) is sensitive enough to detect subtle decreases in receptor response.
4. What is the typical signaling pathway activated by this compound at the P2Y6 receptor? This compound, like UDP, activates the P2Y6 receptor, which is coupled to Gq/11 proteins. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium[6][7][8][9]. The P2Y6 receptor can also couple to Gα13, activating the RHO/ROCK pathway[10][11][12].
5. After inducing desensitization, how long does it take for the P2Y6 receptor to resensitize? Studies using UDP have shown that a full second response, indicating resensitization, can be obtained after a 45-minute initial stimulation followed by a washout period[2]. However, after a longer stimulation of 165 minutes, the response is lost, suggesting that prolonged agonist exposure may lead to receptor downregulation rather than just desensitization. The exact kinetics of resensitization after this compound treatment may vary and should be determined empirically.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2Y6 receptor activation and desensitization.

Table 1: Agonist Potency at the P2Y6 Receptor

AgonistEC50 (µM)Cell LineAssayReference
This compound0.08Not specifiedNot specified[1]
UDP0.14Not specifiedNot specified[1]
This compound(α-B)0.008Not specifiedNot specified

Table 2: P2Y6 Receptor Desensitization and Resensitization Kinetics with UDP

ParameterTimeExperimental ConditionCell LineReference
Time to reach maximal IP3 accumulation15 minutesStimulation with UDP1321N1 astrocytoma[2]
Duration of significant IP3 responseAt least 3 hoursContinuous stimulation with UDP1321N1 astrocytoma[2]
Time for full resensitizationAfter 45-minute stimulationWashout of UDP1321N1 astrocytoma[2]
Time to loss of response (downregulation)165 minutesContinuous stimulation with UDP1321N1 astrocytoma[2]

Signaling and Desensitization Pathways

The following diagrams illustrate the key signaling and regulatory pathways for the P2Y6 receptor.

P2Y6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R binds Gq11 Gαq/11 P2Y6R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream P2Y6_Desensitization_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space P2Y6R_active Active P2Y6R (agonist-bound) P2Y6R_phos Phosphorylated P2Y6R GRK GRK2 P2Y6R_active->GRK recruits beta_Arrestin β-Arrestin2 P2Y6R_phos->beta_Arrestin GRK->P2Y6R_active phosphorylates Uncoupling G Protein Uncoupling beta_Arrestin->Uncoupling Internalization Receptor Internalization beta_Arrestin->Internalization

References

improving signal-to-noise ratio in 5-OMe-UDP assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 5-OMe-UDP in various assays, particularly those involving the P2Y6 receptor. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

5-methoxyuridine 5'-diphosphate (this compound) is a synthetic analog of uridine (B1682114) 5'-diphosphate (UDP). It is frequently used in research as a selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1] Activating the P2Y6 receptor with agonists like this compound initiates intracellular signaling cascades, making it a key tool for studying the receptor's role in various physiological processes, including immune responses and cell migration.[2][3][4][5]

Q2: What is the most common assay format for studying this compound and P2Y6 interaction?

A common and robust method is the Fluorescence Polarization (FP) assay .[6][7] FP is a homogeneous technique, meaning it doesn't require separation or washing steps, which makes it ideal for high-throughput screening (HTS).[7][8] The assay measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand (tracer) binds to a larger protein, like the P2Y6 receptor.[6][9]

Q3: How does a Fluorescence Polarization (FP) assay work in this context?

The principle of FP is based on the rotational speed of molecules in solution.[6][8]

  • A small fluorescent tracer (e.g., a fluorescent derivative of a P2Y6 antagonist) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. This results in a low polarization signal.

  • When a larger molecule, such as the P2Y6 receptor, binds to the tracer, its tumbling slows down significantly. This results in the emission of more polarized light, leading to a high polarization signal.[9]

  • In a competitive FP assay, unlabeled this compound (or a test compound) competes with the fluorescent tracer for binding to the P2Y6 receptor. Higher concentrations of this compound will displace the tracer, leading to a decrease in the polarization signal.

Q4: What is the Z'-factor and why is it important for my assay?

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It measures the separation between the high and low signal controls. A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for screening. Unlike a simple signal-to-noise ratio, the Z'-factor accounts for the variation in your data, providing a better measure of assay robustness.[10]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

High background and low signal are common issues that degrade the signal-to-noise ratio. The following guide addresses specific problems you might encounter.

Problem ID Issue Encountered Potential Causes Recommended Solutions
TS-01 High Background Signal 1. Autofluorescent Compounds: Test compounds or buffer components may be inherently fluorescent.[11][12] 2. Light Scatter: High concentrations of proteins or cellular debris can scatter light.[13] 3. Non-Specific Binding: The fluorescent tracer may bind to the microplate wells or other proteins in the assay.[14][15][16] 4. Contaminated Reagents: Buffers or reagents may be contaminated with fluorescent impurities.[17]1. Pre-screen compounds for autofluorescence at the assay's excitation/emission wavelengths. Use alternative media or measure in PBS if using cell-based assays.[12] 2. Centrifuge protein preparations to remove aggregates before use. 3. Use low-binding, non-binding surface (NBS) black microplates.[13][18] Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or BSA to the assay buffer to block non-specific sites.[19] 4. Prepare fresh reagents using high-purity water and analytical-grade chemicals.[20]
TS-02 Low Signal Window (Small ΔmP) 1. Inefficient Binding: The affinity between the receptor and the fluorescent tracer may be too low. 2. Suboptimal Reagent Concentrations: Concentrations of the receptor or tracer may not be ideal.[20] 3. Incorrect Instrument Settings: Gain, focal height, or integration time may be improperly set.[12][20] 4. "Propeller Effect": The fluorophore is attached to the tracer via a flexible linker, allowing it to rotate freely even when the tracer is bound to the receptor.[9][17]1. Design or select a tracer with higher affinity for the receptor. 2. Perform titration experiments for both the receptor and the tracer to find optimal concentrations that yield the largest signal window. 3. Optimize reader settings. Adjust the focal height to the sample volume. Increase the gain setting, but be cautious not to saturate the detector.[12] 4. Synthesize the tracer with a shorter, more rigid linker between the ligand and the fluorophore.[9][17]
TS-03 High Well-to-Well Variability 1. Pipetting Inaccuracy: Inconsistent volumes across the plate.[20] 2. Improper Mixing: Reagents not uniformly distributed in the wells.[20] 3. "Edge Effects": Temperature or evaporation gradients across the microplate during incubation.[20] 4. Bubbles in Wells: Bubbles can interfere with the light path and distort readings.[20]1. Use calibrated pipettes and proper pipetting techniques. For HTS, ensure liquid handling robotics are properly calibrated. 2. Gently mix the plate on an orbital shaker after adding all reagents. 3. Use a plate sealer during incubations. Avoid using the outer wells of the plate or fill them with buffer/media to create a humidity barrier. 4. Centrifuge the plate briefly (e.g., 1 min at 100 x g) before reading to remove bubbles.

Experimental Protocols & Methodologies

Protocol 1: P2Y6 Competitive Fluorescence Polarization Assay

This protocol provides a general framework for a competitive binding assay to screen for inhibitors of the this compound/P2Y6 interaction.

1. Reagent Preparation:

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.1% Bovine Serum Albumin (BSA) and 0.01% Tween-20.
  • P2Y6 Receptor: Recombinant P2Y6 receptor preparation, diluted to the optimal concentration (determined by titration) in Assay Buffer.
  • Fluorescent Tracer: Fluorescently-labeled P2Y6 antagonist, diluted to its optimal concentration (determined by titration) in Assay Buffer.
  • This compound / Test Compounds: Prepare a serial dilution series in Assay Buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

2. Assay Procedure (384-well format):

  • Add 10 µL of this compound or test compound solution to the appropriate wells of a black, low-binding microplate.[18]
  • Add 10 µL of the P2Y6 receptor solution to all wells except the "tracer only" controls.
  • Add 10 µL of the fluorescent tracer solution to all wells.
  • For controls:
  • 0% Inhibition (High Signal): Add 10 µL of Assay Buffer/DMSO instead of a test compound.
  • 100% Inhibition (Low Signal): Add 10 µL of a high concentration of a known P2Y6 antagonist OR omit the receptor (tracer only).
  • Seal the plate and incubate for 30-60 minutes at room temperature, protected from light. Incubation time should be optimized to ensure binding has reached equilibrium.
  • Centrifuge the plate briefly (1 min at 100 x g) to remove any bubbles.

3. Data Acquisition:

  • Read the plate on a microplate reader equipped with fluorescence polarization optics.[7]
  • Use excitation and emission filters appropriate for the chosen fluorophore (e.g., ~485 nm excitation and ~525 nm emission for fluorescein).[17][18]
  • Collect parallel and perpendicular fluorescence intensity readings. The instrument software will calculate the polarization (mP) values.

4. Data Analysis:

  • Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))[18]
  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Optimization Data Examples

Effective assay development requires optimizing reagent concentrations. Below are illustrative tables showing the results of typical titration experiments.

Table 1: Receptor Titration (Objective: Find the receptor concentration that provides the best signal window while conserving the reagent.)

[P2Y6] (nM)Mean mP (High Signal)Std DevMean mP (Low Signal)Std DevΔmPZ'-Factor
0554.1554.10N/A
51205.2554.1650.35
101856.1554.11300.71
20 220 5.8 55 4.1 165 0.78
402357.5554.11800.72
802409.8554.11850.61
Conclusion: A concentration of 20 nM P2Y6 provides an excellent signal window and Z'-factor.

Table 2: Tracer Titration (Objective: Find the lowest tracer concentration that gives a robust signal to minimize competition with test compounds.)

[Tracer] (nM)Mean Fluorescence Intensity (Parallel)Signal-to-Background
0.115001.5
0.572007.2
1.0 15500 15.5
2.03100031.0
5.07800078.0
Conclusion: 1.0 nM provides a strong signal well above background, conserving the tracer and ensuring it doesn't saturate the system.

Visual Guides: Pathways and Workflows

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by UDP (or this compound) typically leads to the activation of Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][21][22][23]

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol UDP This compound / UDP P2Y6 P2Y6 Receptor UDP->P2Y6 binds Gq Gαq/11 P2Y6->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response

Caption: P2Y6 receptor signaling cascade.

Fluorescence Polarization Assay Workflow

This diagram outlines the decision-making process for troubleshooting and optimizing an FP assay.

FP_Workflow Start Start: Assay Development Titrate Titrate Receptor & Tracer Start->Titrate CheckWindow Assess Signal Window (ΔmP) & Z'-Factor Titrate->CheckWindow Proceed Proceed to Screening CheckWindow->Proceed Z' > 0.5 LowWindow Low Signal Window CheckWindow->LowWindow Z' < 0.5 OptimizeBuffer Optimize Assay Buffer (Additives, pH) OptimizeBuffer->Titrate CheckVariability Assess Well-to-Well Variability Troubleshoot Troubleshoot Specific Issues (e.g., Compound Interference) CheckVariability->Troubleshoot High CV% CheckVariability->Proceed Low CV% Troubleshoot->Proceed Proceed->CheckVariability LowWindow->OptimizeBuffer HighVar High Variability

References

P2Y6 Agonist Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for P2Y6 Agonist Experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with studying the P2Y6 receptor.

Frequently Asked Questions (FAQs)

Q1: What are the most common P2Y6 receptor agonists and antagonists?

A1: The most commonly used endogenous agonist for the P2Y6 receptor is Uridine diphosphate (B83284) (UDP).[1][2] Several synthetic agonists and antagonists have also been developed to study P2Y6 signaling. A summary of common ligands is provided in the tables below.

Q2: Which cell lines are suitable for P2Y6 agonist experiments?

A2: Several cell lines are commonly used for P2Y6 receptor research. The choice of cell line can depend on whether you require endogenous expression or are using a heterologous expression system.

  • 1321N1 Human Astrocytoma Cells: These cells are often used for stable transfection of the human P2Y6 receptor as they have low endogenous P2Y receptor expression.[3][4]

  • HEK-293 (Human Embryonic Kidney) Cells: While HEK-293 cells are a popular choice for transient and stable transfection of GPCRs, it's important to note that they can endogenously express some P2Y receptor subtypes, which could interfere with your assay.[5]

  • CHO-K1 (Chinese Hamster Ovary) Cells: Similar to HEK-293, CHO-K1 cells are widely used for recombinant protein expression and can be a suitable host for expressing the P2Y6 receptor.[6]

  • RAW 264.7 (Mouse Macrophage) Cells: These cells endogenously express the P2Y6 receptor and are a good model for studying its role in immune responses.[7][8]

Q3: What are the primary signaling pathways activated by the P2Y6 receptor?

A3: The P2Y6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[9] In some cell types, P2Y6 has also been shown to couple to G12/13, leading to the activation of Rho.[2]

P2Y6 Signaling Pathway

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq/11 P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Downstream Downstream Cellular Responses (e.g., Gene Expression, Phagocytosis) Ca_cyto->Downstream ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->Downstream Agonist P2Y6 Agonist (e.g., UDP) Agonist->P2Y6 Binds

Caption: P2Y6 receptor signaling cascade.

Data Presentation: P2Y6 Ligand Potency

The following tables summarize the potency (EC50 for agonists, IC50 for antagonists) of commonly used P2Y6 receptor ligands. Note that these values can vary depending on the experimental system (e.g., cell line, assay type).

Table 1: P2Y6 Receptor Agonists

AgonistSpeciesEC50 (nM)Assay TypeReference
Uridine diphosphate (UDP)Human300Inositol Phosphate Accumulation[1]
3-phenacyl-UDP (PSB 0474)Human70Inositol Phosphate Accumulation
5-iodo-UDP (MRS 2693)Human15Inositol Phosphate Accumulation

Table 2: P2Y6 Receptor Antagonists

AntagonistSpeciesIC50 (nM)Assay TypeReference
MRS2578Human37Inositol Phosphate Accumulation[1]
MRS2578Rat98Inositol Phosphate Accumulation[1]
TIM-38Human4300Ca2+ Mobilization[2]
MRS4841Human2990Ca2+ Mobilization[2]

Troubleshooting Guides

Calcium Flux Assays

Q: Why am I not observing a calcium response after adding my P2Y6 agonist?

A: There are several potential reasons for a lack of a calcium signal:

  • Low Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of functional P2Y6 receptors. For transient transfections, optimize transfection efficiency.

  • Agonist Degradation: UDP can be degraded by ectonucleotidases present in cell culture.[10] Prepare fresh agonist solutions and consider using more stable analogs if degradation is suspected.

  • Receptor Desensitization: While the P2Y6 receptor desensitizes slowly, prolonged exposure to low levels of agonist (e.g., from endogenous UDP release) can lead to a reduced response.[3] Ensure complete removal of old media before the assay.

  • Incorrect Assay Buffer: The absence of extracellular calcium in the assay buffer can diminish the sustained phase of the calcium response.[11]

  • Cell Health: Ensure cells are healthy and not over-confluent, as this can impact their ability to respond to stimuli.

Q: My baseline calcium levels are high and noisy. How can I fix this?

A: High and noisy baseline fluorescence can obscure a real signal. Consider the following:

  • Dye Loading Issues: Incomplete removal of extracellular dye after loading can lead to high background. Ensure thorough washing steps. Some "no-wash" kits are available that contain extracellular quenchers to mitigate this issue.[12]

  • Cell Stress: Stressed or dying cells can have dysregulated calcium homeostasis, leading to elevated baseline levels. Handle cells gently during plating and dye loading.

  • Phototoxicity: Excessive excitation light can cause phototoxicity and lead to increased baseline fluorescence. Reduce the excitation intensity or exposure time.

  • Spontaneous Receptor Activity: Some GPCRs, including P2Y6, can exhibit ligand-independent spontaneous activity, particularly when cells are cultured on soft substrates.[11] This can contribute to baseline fluctuations.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Workflow cluster_prep Cell & Reagent Preparation cluster_measurement Measurement & Analysis Cell_Culture 1. Seed P2Y6-expressing cells in a microplate Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Incubation 3. Incubate to allow dye de-esterification Dye_Loading->Incubation Washing 4. Wash cells to remove extracellular dye Incubation->Washing Baseline 6. Measure baseline fluorescence Washing->Baseline Agonist_Prep 5. Prepare serial dilutions of P2Y6 agonist Agonist_Addition 7. Add agonist and measure fluorescence kinetics Agonist_Prep->Agonist_Addition Baseline->Agonist_Addition Data_Analysis 8. Analyze data to determine EC50 and max response Agonist_Addition->Data_Analysis

Caption: A typical workflow for a P2Y6 agonist-induced calcium flux assay.

ERK Phosphorylation Assays (Western Blot)

Q: I am not seeing an increase in ERK phosphorylation after agonist stimulation. What could be the problem?

A: Several factors can contribute to a lack of p-ERK signal:

  • Suboptimal Stimulation Time: The kinetics of ERK phosphorylation can be transient, with a peak followed by a decline.[13] Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to identify the optimal stimulation time for your system.

  • High Basal p-ERK Levels: Serum in the cell culture media can activate the ERK pathway, masking the effect of your agonist. Serum-starve the cells for at least 4-12 hours before stimulation.[14]

  • Inefficient Cell Lysis: Incomplete cell lysis will result in low protein yield. Use a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.[15]

  • Poor Antibody Quality: The primary antibody against phospho-ERK may not be specific or sensitive enough. Use a well-validated antibody and optimize the antibody concentration.

Q: My Western blot shows multiple non-specific bands. How can I improve the specificity?

A: Non-specific bands can be due to several factors:

  • Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins.

    • Increase the stringency of your washes (e.g., increase the duration or number of washes).

    • Optimize the antibody concentrations; high concentrations can lead to non-specific binding.

    • Use a different blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[15]

  • Insufficient Blocking: Inadequate blocking can lead to high background and non-specific bands. Increase the blocking time or try a different blocking agent.

Experimental Protocols

Detailed Protocol: Calcium Flux Assay

This protocol is a general guideline for measuring P2Y6 agonist-induced calcium mobilization using a fluorescent plate reader.

  • Cell Plating:

    • The day before the assay, seed P2Y6-expressing cells (e.g., 1321N1-P2Y6) into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2-4 µM Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Pluronic F-127 (e.g., 0.02%) can be added to aid in dye dispersal.[16]

    • Aspirate the cell culture medium and wash the cells once with the assay buffer.

    • Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.[16]

  • Agonist Preparation:

    • During the dye loading incubation, prepare a separate plate with serial dilutions of the P2Y6 agonist in the assay buffer.

  • Measurement:

    • Program a kinetic fluorescence plate reader to measure fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument should then automatically add the agonist from the agonist plate to the cell plate while continuing to record the fluorescence signal for an additional 2-3 minutes.[16]

  • Data Analysis:

    • Calculate the change in fluorescence over baseline for each well.

    • Plot the peak fluorescence response against the agonist concentration and fit the data to a dose-response curve to determine the EC50.

Detailed Protocol: ERK Phosphorylation Western Blot

This protocol provides a general procedure for detecting P2Y6 agonist-induced ERK phosphorylation.

  • Cell Culture and Serum Starvation:

    • Plate P2Y6-expressing cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours in serum-free medium prior to the experiment.[14]

  • Agonist Stimulation:

    • Treat the cells with the P2Y6 agonist at various concentrations for the predetermined optimal time. Include an untreated control.

  • Cell Lysis:

    • After stimulation, place the plate on ice and aspirate the medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with an antibody against total ERK.[14]

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

Common Pitfalls and Special Considerations

  • P2Y6 Antibody Specificity: Be aware that many commercially available P2Y6 antibodies have shown a lack of specificity.[17][18] It is crucial to validate any P2Y6 antibody using appropriate controls, such as cells with known receptor expression and, ideally, knockout tissue or cells.[17][18]

  • Antagonist (MRS2578) Properties: MRS2578 is a commonly used P2Y6 antagonist, but it acts as an insurmountable, non-competitive antagonist.[2] This means that increasing the agonist concentration will not overcome the inhibition. It has also been reported to have off-target effects.[19]

  • Receptor Desensitization and Internalization: The P2Y6 receptor exhibits slow and sustained activation with delayed desensitization compared to other P2Y receptors.[3] This should be considered when designing experiments that involve repeated or prolonged agonist stimulation.

References

ensuring reproducibility of 5-OMe-UDP data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experimental data generated using 5-OMe-UDP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target? A1: 5-Methoxyuridine 5'-diphosphate (this compound) is a synthetic nucleotide analog. Its primary molecular target is the P2Y₆ receptor, a G protein-coupled receptor (GPCR). This compound acts as a potent and selective agonist for this receptor.

Q2: How potent and selective is this compound? A2: this compound is a highly potent agonist for the P2Y₆ receptor, with a reported EC₅₀ value of approximately 0.08 µM. This is more potent than the endogenous agonist, uridine (B1682114) diphosphate (B83284) (UDP), which has an EC₅₀ of about 0.14 µM. It exhibits high selectivity for the P2Y₆ receptor over other related purinergic receptors, such as P2Y₂ and P2Y₄, at which it is largely inactive at concentrations up to 100 µM.

Q3: What is the mechanism of action for this compound? A3: this compound binds to and activates the P2Y₆ receptor. This receptor is coupled to the Gq/11 family of G proteins. Upon activation, it stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration mediates various downstream cellular responses.

Q4: What are the best practices for preparing and storing this compound? A4: To ensure potency and stability, follow these guidelines:

  • Solid Form: Store the compound as a solid at -20°C, tightly sealed and protected from moisture. Under these conditions, it can be stored for up to 6 months.[1]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 10-100 mM) in high-quality sterile water or an appropriate buffer. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the final working concentration in the appropriate assay buffer. It is recommended to use freshly prepared solutions for each experiment.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

Q5: What are the expected downstream cellular effects of P2Y₆ receptor activation by this compound? A5: The primary and most measurable downstream effect is a rapid and transient increase in intracellular calcium. This signaling event can, in turn, trigger a variety of cell-type-specific physiological processes. For example, in microglia, P2Y₆ activation is known to be a potent inducer of phagocytosis, the process by which cells engulf debris and pathogens.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound, providing a basis for experimental design and data comparison.

Table 1: Agonist Potency at Purinergic Receptors

CompoundP2Y₆ Receptor EC₅₀ (µM)P2Y₂ Receptor ActivityP2Y₄ Receptor Activity
This compound 0.08 Inactive (up to 100 µM)Not Active
UDP (endogenous)0.14--

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a standard method for measuring the agonist activity of this compound by monitoring intracellular calcium changes in a cell line expressing the P2Y₆ receptor (e.g., 1321N1-hP2Y₆R cells).

Materials:

  • P2Y₆-expressing cells (e.g., 1321N1 astrocytoma cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black, clear-bottom 96-well microplates

  • This compound stock solution (e.g., 10 mM in sterile water)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (anion transport inhibitor, often required for dye retention)

  • Microplate reader with fluorescence detection and injectors

Methodology:

  • Cell Plating: Seed the P2Y₆-expressing cells into a 96-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer (80-90%) on the day of the assay. Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid is often included to prevent dye leakage from the cells.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in assay buffer. Prepare concentrations at 5-10 times the final desired concentration, as the instrument will inject a specific volume into the wells.

  • Measurement:

    • Set up the microplate reader to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., Ex/Em: 485/525 nm for Fluo-4).

    • Program the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by expressing it as a percentage of the maximal response observed.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Troubleshooting Guide

Problem: No response or a very weak response to this compound.

Possible Cause Recommended Solution / Check
Compound Degradation Ensure this compound stock solutions are fresh or have been stored correctly at -20°C/-80°C in single-use aliquots. Avoid multiple freeze-thaw cycles.
Low Receptor Expression Confirm the expression and functionality of the P2Y₆ receptor in your cell line via RT-qPCR, Western blot, or by using a known potent agonist like UDP as a positive control. Cell passage number can affect receptor expression; use cells from a consistent and low passage number range.
Assay Conditions Verify the health and viability of the cells. Ensure the calcium dye was loaded correctly. Use a positive control like a calcium ionophore (e.g., Ionomycin) or ATP (which activates endogenous P2Y receptors in many cell types) to confirm that the cells can produce a calcium signal.
Incorrect Concentration Double-check all dilution calculations. Verify the concentration of the stock solution. Perform a wide concentration-response curve to ensure you are testing within the active range.

Problem: High variability between replicate wells or experiments.

Possible Cause Recommended Solution / Check
Inconsistent Cell Health Ensure cells are seeded evenly and are not overgrown. Use cells from the same passage number for comparative experiments. Monitor cell morphology before starting the assay.
Pipetting Inaccuracy Use calibrated pipettes. When adding compounds, ensure the pipette tip is below the surface of the liquid to avoid splashing and inaccurate volumes. Automated liquid handlers can improve consistency.
Edge Effects in Plates Uneven temperature or evaporation across the plate can cause "edge effects." To mitigate this, avoid using the outermost wells of the microplate or fill them with buffer/media to create a humidity barrier.
Instrument Settings Ensure the plate reader's injector system is primed correctly and dispensing accurately. Maintain consistent read times and sensitivity settings between experiments.

Visualizations

Signaling Pathway

P2Y6_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Response Cellular Responses (e.g., Phagocytosis) Ca_release->Response Triggers IP3R->Ca_release Ca_store Ca²⁺ Store Ca_store->IP3R UDP This compound UDP->P2Y6 Binds Calcium_Assay_Workflow cluster_prep Preparation (24-48h prior) cluster_assay Assay Day cluster_analysis Data Analysis A Seed P2Y6-expressing cells in 96-well plate C Wash cells and load with Calcium Dye (60 min incubation) A->C B Prepare this compound serial dilutions E Inject this compound dilutions B->E D Place plate in reader, acquire baseline fluorescence C->D D->E F Record fluorescence signal (kinetic read) E->F G Calculate ΔF (Peak - Baseline) F->G H Normalize data and plot Concentration-Response Curve G->H I Calculate EC50 value H->I Troubleshooting_Flowchart Start Start: No / Weak Calcium Signal Check_Control Does positive control (e.g., Ionomycin, ATP) induce a signal? Start->Check_Control Check_Cells Problem is likely cell health, dye loading, or instrument settings. Check_Control->Check_Cells No Check_Agonist Is P2Y6 receptor expression confirmed? Check_Control->Check_Agonist Yes Success Problem Identified Check_Cells->Success Check_Expression Confirm receptor expression (e.g., RT-qPCR, Western Blot). Use low passage cells. Check_Agonist->Check_Expression No Check_Compound Did you use a known P2Y6 agonist (e.g., UDP) as a control? Check_Agonist->Check_Compound Yes Check_Expression->Success Check_UDP_Response Problem is specific to This compound compound. Check_Compound->Check_UDP_Response No Final_Check Check this compound stock: - Aliquoting/Storage? - Freeze-thaw cycles? - Calculation errors? Check_Compound->Final_Check Yes Check_UDP_Response->Final_Check Final_Check->Success

References

Validation & Comparative

Validating the Specificity of 5-OMe-UDP for the P2Y6 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating purinergic signaling, the selection of specific receptor agonists is paramount. This guide provides a comprehensive comparison of 5-methoxy-uridine 5'-O-diphosphate (5-OMe-UDP) and its specificity for the P2Y6 receptor. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a resource for scientists in basic research and drug development to objectively assess the suitability of this compound for their studies.

Performance Comparison of P2Y6 Receptor Agonists

The P2Y6 receptor, a Gq-coupled purinergic receptor, is endogenously activated by uridine (B1682114) diphosphate (B83284) (UDP). The synthetic analog, this compound, has been developed to improve potency and selectivity. The following tables summarize the potency (EC50) of this compound and other common purinergic receptor agonists across various human P2Y receptor subtypes. Lower EC50 values indicate higher potency.

Table 1: Potency (EC50, µM) of Uridine-Based Agonists at Human P2Y Receptors

AgonistP2Y2P2Y4P2Y6P2Y14
This compound >100[1]>100[1]0.08 [1]Inactive
UDPInactive[2]Inactive[2]0.14 - 0.3[1][2]Agonist (rat, 0.35 µM) / Antagonist (human)[3]
UTP0.049 - 3[2][4]0.073 - 1.6[2][4]Weak Agonist[4]Inactive

Data presented as a range from multiple studies. "Inactive" or ">100" indicates no significant agonistic activity at concentrations up to 100 µM.

Table 2: Potency (EC50, µM) of Adenine-Based Agonists at Human P2Y Receptors

AgonistP2Y1P2Y2P2Y11P2Y12P2Y13
ATP1.5[2]0.085 - 3[2][4]17.3 - 65[2][4]AntagonistPartial Agonist
ADP0.01[4]Inactive[2]Weak Agonist0.06[4]Agonist

This table provides context by showing the activity of common non-uridine-based P2Y agonists.

The data clearly demonstrates that this compound is a highly potent and selective agonist for the P2Y6 receptor, with significantly weaker or no activity at other tested P2Y subtypes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of P2Y6 receptor function and the methods used to validate agonist specificity, the following diagrams are provided.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq G13 Gα13 P2Y6->G13 PLC Phospholipase C (PLC) Gq->PLC ROCK Rho-associated kinase (ROCK) G13->ROCK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Actin Actin Cytoskeleton Stabilization ROCK->Actin Agonist This compound / UDP Agonist->P2Y6 Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC PKC->Actin Migration Cell Migration Actin->Migration

P2Y6 Receptor Signaling Pathway

Agonist_Specificity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Conclusion A1 HEK293 cells expressing human P2Y6 receptor A2 Calcium Mobilization Assay (e.g., Fluo-4) A1->A2 A3 Determine EC50 for This compound at P2Y6 A2->A3 C1 Compare potency of this compound at P2Y6 vs. other P2Y receptors A3->C1 B1 Panel of cell lines expressing other P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y11, etc.) B2 Calcium Mobilization Assay or [³⁵S]GTPγS Binding Assay B1->B2 B3 Determine EC50 or % activation at off-target receptors B2->B3 B3->C1 C2 Conclusion on Specificity C1->C2

Experimental Workflow for Validating Agonist Specificity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the specificity of P2Y6 receptor agonists.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like P2Y6.

1. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells, or another suitable cell line, stably expressing the human P2Y6 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well and incubate overnight to allow for cell adherence.[5]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-4 µM), and Pluronic F-127 (0.02-0.04%) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[6]

  • Aspirate the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.[6]

  • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

3. Assay Performance:

  • Prepare serial dilutions of this compound and other test agonists in HBSS with 20 mM HEPES.

  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence (excitation ~490 nm, emission ~525 nm).

  • Add the agonist solutions to the cell plate and immediately begin kinetic fluorescence readings for at least 60-120 seconds to capture the peak calcium response.

4. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation and is particularly useful for Gi-coupled receptors, but can be adapted for Gq. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

1. Membrane Preparation:

  • Harvest cells expressing the P2Y receptor of interest and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

2. Assay Performance:

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein), a solution containing GDP (e.g., 10 µM) to ensure G proteins are in an inactive state, and the test agonist at various concentrations.

  • Initiate the reaction by adding the assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM).[7]

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.

  • Wash the filters multiple times with ice-cold buffer.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Define non-specific binding by including a high concentration of unlabeled GTPγS in control wells.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine EC50 and Emax values.

By employing these rigorous experimental approaches, researchers can confidently validate the high specificity of this compound for the P2Y6 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this important purinergic signaling pathway.

References

5-OMe-UDP Demonstrates Enhanced Potency Over UDP in P2Y6 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis indicates that 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) is a more potent agonist of the P2Y6 receptor than its endogenous counterpart, uridine (B1682114) 5'-diphosphate (UDP). Experimental data reveals that this compound activates the human P2Y6 receptor with approximately twofold greater potency than UDP, a finding of significant interest to researchers in pharmacology and drug development targeting nucleotide receptors.

The P2Y6 receptor, a G protein-coupled receptor, is a key player in various physiological and pathophysiological processes, including inflammation and phagocytosis.[1][2] Its activation by UDP has been shown to trigger microglial phagocytosis, highlighting its potential as a therapeutic target for neuroinflammatory diseases.[3][4] The quest for more potent and selective agonists is crucial for elucidating the receptor's functions and for the development of novel therapeutics.

Quantitative Comparison of Potency

The potency of this compound and UDP has been quantified by determining their half-maximal effective concentrations (EC50) for the activation of the P2Y6 receptor. The EC50 value represents the concentration of an agonist that induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.

CompoundReceptorEC50 (µM)Reference
This compoundHuman P2Y60.08[5][6]
UDPHuman P2Y60.14[5][6]

The data clearly indicates that this compound (EC50 = 0.08 µM) is more potent than UDP (EC50 = 0.14 µM) in activating the human P2Y6 receptor.[5][6]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by either this compound or UDP initiates a well-defined intracellular signaling cascade. The receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and is the basis for the experimental assays used to determine agonist potency.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist This compound or UDP P2Y6R P2Y6 Receptor Agonist->P2Y6R Binds Gq Gq/11 P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_cyto Increased [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., Phagocytosis) Ca_cyto->Cellular_Response Leads to

Caption: P2Y6 Receptor Signaling Pathway.

Experimental Protocols

The determination of agonist potency is primarily achieved through intracellular calcium mobilization assays. Below is a generalized protocol for such an experiment.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • Human astrocytoma cells (e.g., 1321N1) stably transfected with the human P2Y6 receptor are cultured in appropriate media.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), in the buffered solution for approximately 60 minutes at 37°C in the dark. The AM ester allows the dye to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cells.

3. Agonist Stimulation and Data Acquisition:

  • After incubation, the dye solution is removed, and the cells are washed again with the buffered solution.

  • The plate is placed in a fluorescence microplate reader.

  • Baseline fluorescence is measured. Fura-2 is a ratiometric dye, and its fluorescence is typically measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm.

  • Varying concentrations of the agonist (this compound or UDP) are added to the wells.

  • The change in fluorescence intensity is recorded over time. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

4. Data Analysis:

  • The peak fluorescence response at each agonist concentration is determined.

  • The data is normalized to the maximum response.

  • A concentration-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration.

  • The EC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture P2Y6-expressing cells Cell_Plating 2. Plate cells in 96-well plates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with Fura-2 AM Cell_Plating->Dye_Loading Washing 4. Wash cells Dye_Loading->Washing Baseline 5. Measure baseline fluorescence Washing->Baseline Agonist_Addition 6. Add agonist (this compound or UDP) Baseline->Agonist_Addition Fluorescence_Measurement 7. Record fluorescence change Agonist_Addition->Fluorescence_Measurement Curve_Generation 8. Generate concentration-response curve Fluorescence_Measurement->Curve_Generation EC50_Calculation 9. Calculate EC50 value Curve_Generation->EC50_Calculation

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

References

A Comparative Guide to Selective P2Y6 Receptor Agonists: 5-OMe-UDP and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The P2Y6 receptor, a G-protein coupled receptor activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a promising therapeutic target for a range of conditions including inflammatory diseases, glaucoma, and neurodegenerative disorders.[1][2][3] The development of potent and selective P2Y6 agonists is crucial for elucidating its physiological roles and for advancing drug discovery efforts. This guide provides an objective comparison of 5-OMe-UDP with other notable selective P2Y6 agonists, supported by experimental data and detailed methodologies.

Performance Comparison of P2Y6 Agonists

The efficacy and utility of a P2Y6 agonist are determined by its potency, selectivity, and stability. The following table summarizes the quantitative data for this compound and other key selective agonists. It is important to note that direct comparison of EC50 values across different studies should be approached with caution due to potential variations in experimental systems and conditions.

AgonistChemical NameEC50 (human P2Y6)Selectivity ProfileKey Features
UDP Uridine 5'-diphosphate~0.14 - 0.3 µM[4][5][6]Endogenous agonist, also activates P2Y14The natural ligand for the P2Y6 receptor.
This compound 5-methoxyuridine 5'-diphosphate0.08 µM[4][6][7]Inactive at P2Y2 and P2Y4 receptors up to 100 µM[4]More potent than the endogenous agonist UDP.[4][6]
This compound(α-B) (Rp isomer, 18A) R(p) isomer of this compound(α-Boranophosphate)0.008 µM (8 nM)[2][8][9]No activity at P2Y2 and P2Y4 receptors.[2][8][9]Highly potent and selective, with enhanced chemical and metabolic stability.[2][8][9]
PSB 0474 3-phenacyl-UDP0.07 µM (70 nM)[10]Selective for P2Y6.A potent synthetic agonist.[10]
MRS2693 5-Iodo-UDP0.015 µM (15 nM)[7]No activity at other P2Y subtypes.A selective agonist with demonstrated in vivo cytoprotective effects.
MRS2957 N4-methoxy-Cp3U0.012 µM (12 nM)[5][11]14-fold selectivity over P2Y2 and 66-fold over P2Y4.[11]A potent and highly selective P2Y6 agonist.[5][11]

P2Y6 Receptor Signaling Pathway

Activation of the P2Y6 receptor by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLCβ).[12] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[12][13] Additionally, there is evidence for P2Y6 coupling to Gα12/13 proteins, which activates the RhoA/Rho-kinase (ROCK) pathway, influencing processes like cell migration.[13][14]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist P2Y6 Agonist (e.g., this compound) P2Y6R P2Y6 Receptor Agonist->P2Y6R Binds Gq Gαq/11 P2Y6R->Gq Activates G1213 Gα12/13 P2Y6R->G1213 Activates PLC PLCβ Gq->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates PKC PKC Activation PLC->PKC via DAG ROCK ROCK RhoA->ROCK Migration Cell Migration ROCK->Migration Ca2 Ca²⁺ Release IP3->Ca2

P2Y6 Receptor Signaling Pathways

Experimental Protocols

The characterization of P2Y6 agonists typically involves in vitro assays to determine their potency and selectivity. A common method is the measurement of intracellular calcium mobilization in a cell line stably expressing the human P2Y6 receptor.

Key Experiment: Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC50) of a test compound in activating the P2Y6 receptor.

Materials:

  • Cell Line: Human astrocytoma cell line 1321N1 stably transfected with the human P2Y6 receptor gene (1321N1-hP2Y6).[4]

  • Calcium Indicator Dye: Fura-2-AM.[4]

  • Agonists: UDP (as a reference), this compound, and other test compounds.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

Procedure:

  • Cell Culture: 1321N1-hP2Y6 cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.

  • Dye Loading: The cells are incubated with the fluorescent calcium indicator dye Fura-2-AM.[4] This dye can cross the cell membrane and is then cleaved by intracellular esterases, trapping it inside the cell.

  • Agonist Stimulation: Varying concentrations of the agonist are added to the cells.[4]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of Fura-2 at two different excitation wavelengths (e.g., 340 nm and 380 nm).[4] The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

  • Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then calculated.

G start Start culture Culture 1321N1-hP2Y6 Cells start->culture load_dye Load Cells with Fura-2-AM Dye culture->load_dye stimulate Stimulate with Varying Agonist Concentrations load_dye->stimulate measure Measure Fluorescence (ΔF340/F380) stimulate->measure analyze Generate Dose-Response Curve & Calculate EC50 measure->analyze end End analyze->end

Experimental Workflow for Calcium Mobilization Assay

Conclusion

The landscape of selective P2Y6 receptor agonists has expanded significantly beyond the endogenous ligand UDP. This compound represents a notable advancement, offering increased potency while maintaining high selectivity.[4][6] Further modifications, such as the introduction of a boranophosphate group in this compound(α-B), have yielded compounds with exceptional potency and enhanced stability, making them valuable tools for both in vitro and in vivo research.[2][8][9] The availability of a diverse range of selective agonists, including PSB 0474, MRS2693, and MRS2957, provides researchers with a powerful toolkit to investigate the multifaceted roles of the P2Y6 receptor in health and disease, ultimately paving the way for novel therapeutic interventions.

References

A Researcher's Guide to the P2Y Receptor Cross-Reactivity of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the P2Y receptor agonist 5-methoxyuridine (B57755) 5'-O-diphosphate (5-OMe-UDP) with various P2Y receptor subtypes. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound is recognized as a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes.[1][2][3] Understanding its activity profile across the entire P2Y receptor family is crucial for its application as a specific pharmacological tool and for the development of targeted therapeutics.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the available quantitative data on the potency of this compound at different human P2Y receptor subtypes. The data is primarily derived from studies assessing receptor activation through intracellular calcium mobilization assays in recombinant cell systems.

P2Y Receptor SubtypeG Protein CouplingEndogenous Ligand(s)This compound Potency (EC50)Reference
P2Y1 GqADPNo data available
P2Y2 GqATP, UTPInactive[1][3]
P2Y4 Gq/GiUTPInactive[1][3]
P2Y6 GqUDP0.08 µM[1][3]
P2Y11 Gs/GqATPNo data available
P2Y12 GiADPNo data available
P2Y13 GiADPNo data available
P2Y14 GiUDP, UDP-sugarsNo data available

Experimental Methodologies

The determination of this compound's activity at various P2Y receptors typically involves robust in vitro assays. A commonly employed method is the measurement of intracellular calcium mobilization in response to receptor activation.

Calcium Mobilization Assay Protocol

This protocol outlines a general procedure for assessing P2Y receptor activation using a fluorescent calcium indicator in a high-throughput format.

1. Cell Culture and Preparation:

  • Human astrocytoma cells (e.g., 1321N1) or other suitable host cells are stably transfected to express the human P2Y receptor subtype of interest.
  • Cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.

2. Fluorescent Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often a quencher (e.g., Brilliant Black) is added to each well.
  • The plate is incubated in the dark at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.
  • Following incubation, the loading buffer is removed, and the cells are washed again with the buffered salt solution.

3. Compound Addition and Signal Detection:

  • Serial dilutions of this compound and control agonists are prepared in the assay buffer.
  • The microplate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading and automated liquid handling.
  • Baseline fluorescence is measured before the addition of the compounds.
  • The instrument's integrated pipettor adds the test compounds to the wells, and the fluorescence intensity is monitored in real-time.

4. Data Analysis:

  • The change in fluorescence intensity over time is recorded for each well.
  • The peak fluorescence response is normalized to the baseline.
  • Dose-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.
  • The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is calculated using a non-linear regression analysis.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the P2Y6 receptor signaling pathway and a typical experimental workflow for a calcium mobilization assay.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gq Protein P2Y6->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response 5_OMe_UDP This compound 5_OMe_UDP->P2Y6 Binds

P2Y6 Receptor Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells expressing P2Y receptor in microplate Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Baseline_Read Measure baseline fluorescence in FLIPR Dye_Loading->Baseline_Read Compound_Addition Add this compound (or other compounds) Baseline_Read->Compound_Addition Kinetic_Read Monitor fluorescence change over time Compound_Addition->Kinetic_Read Dose_Response Generate dose-response curves Kinetic_Read->Dose_Response EC50_Calc Calculate EC50 values Dose_Response->EC50_Calc

References

Confirming 5-OMe-UDP's P2Y6 Receptor-Mediated Effects with Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2Y6 receptor agonist, 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), and the means to confirm its specific effects through the use of selective P2Y6 antagonists. The experimental data and protocols detailed herein support the validation of this compound as a potent and selective tool for studying P2Y6 receptor signaling in various physiological and pathological contexts.

Introduction to this compound and P2Y6 Receptor Signaling

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is activated by uridine (B1682114) diphosphate (B83284) (UDP).[1] It plays a significant role in a multitude of cellular processes, including immune responses, inflammation, and phagocytosis.[2][3] this compound has been identified as a potent and selective agonist for the P2Y6 receptor, exhibiting greater potency than the endogenous ligand, UDP.[4][5] Activation of the P2Y6 receptor typically leads to the coupling of Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

To ensure that the observed effects of this compound are specifically mediated by the P2Y6 receptor, it is crucial to employ a selective antagonist. MRS2578 is a well-characterized, potent, and selective antagonist of the P2Y6 receptor, making it an invaluable tool for validating the on-target effects of agonists like this compound.[6][7]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the P2Y6 antagonist, MRS2578, as well as experimental data demonstrating the inhibitory effect of MRS2578 on P2Y6-mediated responses.

Table 1: Potency of P2Y6 Receptor Agonist and Antagonist

CompoundTypeTargetSpeciesEC50 / IC50Reference
This compoundAgonistP2Y6 ReceptorHuman80 nM[4][8]
UDPAgonistP2Y6 ReceptorHuman140 nM[4]
MRS2578AntagonistP2Y6 ReceptorHuman37 nM[6]
MRS2578AntagonistP2Y6 ReceptorRat98 nM[6]

Table 2: Confirmation of P2Y6-Mediated Effects using MRS2578

| Experiment | Cell Type | Agonist (Concentration) | Antagonist (Concentration) | Measured Effect | Inhibition by MRS2578 | Reference | |---|---|---|---|---|---| | Intracellular Calcium Mobilization | Rat Microglia | UDP (100 µM) | MRS2578 | Increase in [Ca2+]i | Significant inhibition |[2] | | Phagocytosis Assay | Rat Microglia | UDP (100 µM) | MRS2578 (0.01–3 µM) | Uptake of microspheres | Significant inhibition |[2] | | Neuronal Loss | Mixed Neuronal/Glial Cultures | UDP (100 µM) | MRS2578 (1 µM) | Neuronal cell death | Prevention of neuronal loss |[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Calcium Imaging Assay

This protocol is designed to measure the increase in intracellular calcium concentration ([Ca2+]i) following P2Y6 receptor activation by this compound and its inhibition by MRS2578.

  • Cell Culture: Culture 1321N1 human astrocytoma cells stably expressing the human P2Y6 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the experiment, wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 45-60 minutes at 37°C.

  • Antagonist Pre-incubation: For antagonist experiments, pre-incubate the cells with MRS2578 at the desired concentrations for 15-30 minutes prior to agonist addition.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence. Add this compound at various concentrations to stimulate the cells and continuously record the fluorescence intensity for at least 60 seconds. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.

  • Data Analysis: The change in [Ca2+]i is proportional to the change in fluorescence intensity. Calculate the peak fluorescence response for each well and plot dose-response curves to determine the EC50 of this compound in the presence and absence of MRS2578.

IP1 Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the P2Y6 signaling cascade, as a measure of receptor activation.

  • Cell Culture and Plating: Follow the same cell culture and plating procedures as described for the calcium imaging assay.

  • Cell Stimulation: On the day of the experiment, replace the culture medium with a stimulation buffer containing a Gq inhibitor washout and LiCl (to prevent IP1 degradation).

  • Antagonist Pre-incubation: Pre-incubate the cells with MRS2578 for 15-30 minutes.

  • Agonist Addition: Add this compound at various concentrations and incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. Generate a standard curve and calculate the IP1 concentration in each sample. Plot dose-response curves to determine the EC50 of this compound and the inhibitory effect of MRS2578.[3]

Mandatory Visualizations

The following diagrams illustrate the P2Y6 signaling pathway, a typical experimental workflow, and the logical framework for confirming the on-target effects of this compound.

P2Y6_Signaling_Pathway cluster_cell Cell Membrane This compound This compound P2Y6R P2Y6 Receptor This compound->P2Y6R Binds Gq Gαq/11 P2Y6R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Responses Ca2->Response PKC->Response MRS2578 MRS2578 MRS2578->P2Y6R Blocks

Caption: P2Y6 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture P2Y6-expressing cells Plate Plate cells in 96-well plates Culture->Plate Dye Load with Ca²⁺ indicator dye Plate->Dye Pretreat Pre-treat with MRS2578 (or vehicle) Dye->Pretreat Stimulate Stimulate with this compound Pretreat->Stimulate Measure Measure fluorescence change Stimulate->Measure Calculate Calculate peak response Measure->Calculate Plot Plot dose-response curves Calculate->Plot Determine Determine EC₅₀ values Plot->Determine

Caption: Experimental Workflow for Confirmation.

Logical_Relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Test cluster_observation Observation cluster_conclusion Conclusion Hypo This compound effect is mediated by P2Y6R Agonist This compound alone (Positive Control) Hypo->Agonist Antagonist This compound + MRS2578 Hypo->Antagonist Effect Cellular effect observed Agonist->Effect NoEffect Cellular effect blocked Antagonist->NoEffect Vehicle Vehicle alone (Negative Control) Baseline No cellular effect Vehicle->Baseline Confirm Hypothesis Confirmed: Effect is P2Y6R-specific Effect->Confirm NoEffect->Confirm

Caption: Logic for Confirming Specificity.

References

Validating Downstream Effects of 5-OMe-UDP Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-methoxyuridine (B57755) 5'-O-diphosphate (5-OMe-UDP) with other P2Y6 receptor agonists. It includes supporting experimental data and detailed methodologies for validating the downstream signaling effects of P2Y6 receptor activation.

This compound is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, cell migration, and vasoconstriction.[1] Activation of the P2Y6 receptor initiates a cascade of intracellular signaling events, primarily through the coupling to Gαq and Gα12/13 proteins. This guide outlines key experimental approaches to validate and quantify the downstream consequences of this compound-mediated P2Y6 activation.

Comparative Agonist Potency at the P2Y6 Receptor

The potency of P2Y6 receptor agonists is typically determined by measuring their effective concentration to elicit a half-maximal response (EC50) in functional assays. This compound has been shown to be a more potent agonist than the endogenous ligand, uridine (B1682114) diphosphate (B83284) (UDP).

AgonistAssay TypeCell Line/SystemEC50 Value (µM)Reference
This compound Calcium MobilizationTransfected 1321N1 astrocytoma cells0.08[1]
UDP Calcium MobilizationTransfected 1321N1 astrocytoma cells0.14[1]
UDP Calcium MobilizationHuman nasal epithelial cells0.190[2]
UDP Phagocytosis AssayMicrogliaConcentration-dependent (5-1000 µM)[3]
Rp-5-OMe-UDPαB Calcium SignalingTransfected 1321N1 astrocytoma cells0.008[4]

P2Y6 Receptor Antagonism

The activity of P2Y6 receptor agonists can be competitively inhibited by selective antagonists such as MRS2578.

AntagonistTarget ReceptorInhibition TypeIC50 Value (nM)Reference
MRS2578 Human P2Y6Selective Antagonist37
MRS2578 Rat P2Y6Selective Antagonist98

Signaling Pathways and Validation Methods

Activation of the P2Y6 receptor by this compound triggers two primary signaling cascades: the Gαq/Phospholipase C (PLC) pathway and the Gα12/13/Rho pathway. Below are detailed experimental protocols to validate these downstream effects.

G_Protein_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 Activation Gq Gαq P2Y6->Gq G1213 Gα12/13 P2Y6->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Cofilin_P Phospho-Cofilin (inactive) ROCK->Cofilin_P Phosphorylation Actin Actin Cytoskeleton Reorganization Cofilin_P->Actin

P2Y6 Receptor Downstream Signaling Pathways.
Intracellular Calcium Mobilization Assay

Activation of the Gαq pathway leads to the production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores. This can be measured using fluorescent calcium indicators like Fura-2 AM.

Experimental Protocol: Fura-2 AM Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Fura-2 AM Loading cluster_imaging Imaging and Analysis A Seed cells on coverslips B Culture overnight A->B C Wash cells with buffer B->C D Incubate with Fura-2 AM C->D E Wash to remove excess dye D->E F Allow for de-esterification E->F G Mount coverslip on microscope F->G H Acquire baseline fluorescence (340/380 nm excitation, 510 nm emission) G->H I Add this compound or other agonists H->I J Record fluorescence changes over time I->J K Calculate 340/380 nm ratio to determine intracellular Ca²⁺ concentration J->K

Workflow for Intracellular Calcium Imaging.

Methodology:

  • Cell Preparation: Seed cells (e.g., HEK293T cells transfected with the P2Y6 receptor) onto glass coverslips in a 6-well plate and culture overnight.[5]

  • Dye Loading: Wash the cells twice with a Ca2+ recording buffer. Prepare a Fura-2 AM loading solution (e.g., 1 µg/mL in recording buffer) and incubate the cells for 30 minutes at room temperature.[5]

  • Washing and De-esterification: Wash the cells twice with the recording buffer to remove extracellular Fura-2 AM and incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.[6]

  • Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope.[5]

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. Establish a stable baseline fluorescence ratio before adding the agonist.

  • Agonist Stimulation: Add this compound or other test compounds and continuously record the fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[7]

Inositol Phosphate (IP) Accumulation Assay

A direct measure of PLC activation is the quantification of inositol phosphates. The IP-One HTRF assay is a sensitive method for detecting IP1, a stable downstream metabolite of IP3.

Experimental Protocol: IP-One HTRF Assay

IP_One_Assay_Workflow cluster_stimulation Cell Stimulation cluster_detection IP1 Detection cluster_readout Data Acquisition A Seed cells in a 96-well plate B Add stimulation buffer containing LiCl A->B C Add this compound or other agonists B->C D Incubate for 1 hour at 37°C C->D E Lyse cells D->E F Add IP1-d2 conjugate E->F G Add anti-IP1 cryptate Tb conjugate F->G H Incubate for 1 hour at room temperature G->H I Read HTRF signal on a compatible plate reader H->I

Workflow for IP-One HTRF Assay.

Methodology:

  • Cell Seeding: Plate cells expressing the P2Y6 receptor in a 96-well plate and culture overnight.

  • Stimulation: Replace the culture medium with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.[8][9]

  • Agonist Addition: Add varying concentrations of this compound or other agonists to the wells.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for IP1 accumulation.[10]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents: IP1-d2 (acceptor) and anti-IP1 cryptate (donor).[11]

  • Final Incubation: Incubate for 1 hour at room temperature in the dark.[10]

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.[10]

RhoA Activation Assay

The Gα12/13 pathway activation leads to the activation of the small GTPase RhoA. The G-LISA assay is a quantitative ELISA-based method to measure the amount of active, GTP-bound RhoA.

Experimental Protocol: RhoA G-LISA Assay

RhoA_GLISA_Workflow cluster_lysis Cell Lysis cluster_binding Binding to Plate cluster_detection Detection A Treat cells with this compound B Lyse cells and collect supernatant A->B C Add cell lysates to Rho-GTP binding plate B->C D Incubate to allow active RhoA to bind C->D E Wash to remove unbound proteins D->E F Add primary anti-RhoA antibody E->F G Wash F->G H Add HRP-conjugated secondary antibody G->H I Wash H->I J Add HRP substrate and measure absorbance/luminescence I->J

Workflow for RhoA G-LISA Assay.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells with the provided lysis buffer.[12]

  • Binding: Add the cell lysates to the wells of a 96-well plate that is coated with a Rho-GTP binding protein. Incubate to allow the active (GTP-bound) RhoA to bind to the plate.[13][14]

  • Washing: Wash the wells to remove inactive (GDP-bound) RhoA and other cellular proteins.[13]

  • Detection: Add a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Signal Generation: Add an HRP substrate and measure the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of active RhoA in the sample.[12][13]

Western Blot for Phospho-Cofilin

A downstream effector of the RhoA/ROCK pathway is the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This leads to the stabilization of the actin cytoskeleton. The increase in phosphorylated cofilin can be detected by Western blotting.

Experimental Protocol: Western Blot for Phospho-Cofilin

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunoblotting Immunoblotting A Treat cells with this compound B Lyse cells and determine protein concentration A->B C Denature protein samples B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block the membrane E->F G Incubate with primary antibody (anti-phospho-cofilin) F->G H Wash G->H I Incubate with HRP-conjugated secondary antibody H->I J Wash I->J K Detect signal using ECL substrate J->K

Workflow for Western Blotting.

Methodology:

  • Sample Preparation: Treat cells with this compound. Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.[15]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated cofilin (e.g., at Ser3).[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]

  • Analysis: Quantify the band intensity and normalize to total cofilin or a loading control like GAPDH.

By employing these validated experimental approaches, researchers can effectively characterize and compare the downstream signaling effects of this compound and other P2Y6 receptor agonists, contributing to a deeper understanding of purinergic signaling in health and disease.

References

Independent Replication and Expanded Findings on 5-OMe-UDP as a P2Y6 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of findings related to 5-methoxy-uridine 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. While direct, independent replication studies are not explicitly labeled as such in the available literature, a body of research collectively supports and expands upon the initial characterization of this compound. This document synthesizes data from multiple studies to offer an objective overview of its performance, experimental protocols used for its characterization, and its role in cell signaling.

Quantitative Data Summary

The following table summarizes the potency of this compound in comparison to the endogenous P2Y6 receptor agonist, uridine (B1682114) diphosphate (B83284) (UDP). The data is compiled from foundational studies characterizing its activity.

CompoundTarget ReceptorReported EC50 (µM)Reference
This compoundP2Y60.08[1][2]
UDPP2Y60.14[1][2]
This compound(α-B) (Rp isomer)P2Y60.008[3]

Note: The Rp isomer of this compound(α-B) is a chemically modified and more stable version of this compound, demonstrating even higher potency.[3]

Key Experimental Protocols

The characterization of this compound and the elucidation of its downstream signaling pathways have relied on several key experimental methodologies. Below are detailed descriptions of these protocols.

Measurement of Intracellular Calcium Mobilization

A primary method to assess the activity of P2Y6 receptor agonists is to measure the increase in intracellular calcium ([Ca2+]i) following receptor activation. This is because the P2Y6 receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and subsequent release of Ca2+ from the endoplasmic reticulum.[4][5][6]

Protocol:

  • Cell Culture: Human astrocytoma cells (1321N1) or other suitable cell lines transfected with the human P2Y6 receptor are cultured in appropriate media.

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time at 37°C.

  • Agonist Application: After washing to remove excess dye, cells are exposed to varying concentrations of this compound or UDP.

  • Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

  • Data Analysis: The increase in fluorescence is proportional to the increase in [Ca2+]i. Dose-response curves are generated to calculate EC50 values.

Cell Migration Assays

Activation of the P2Y6 receptor has been shown to stimulate cell migration, a process involving the reorganization of the actin cytoskeleton.[7]

Protocol (Wound Healing/Scratch Assay):

  • Cell Seeding: A confluent monolayer of cells (e.g., A549 human lung cancer cells or Caco-2 colorectal cancer cells) is created in a culture plate.[7]

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a control vehicle.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified to determine the effect of this compound on cell migration.

RhoA Activation Assay

To investigate the coupling of the P2Y6 receptor to the Gα13/RhoA pathway, RhoA activation assays are performed.[8]

Protocol:

  • Cell Lysis: Cells stimulated with this compound are lysed in a buffer that preserves protein activation states.

  • Pull-down Assay: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin), which specifically binds to GTP-bound (active) RhoA. This complex is often coupled to agarose (B213101) beads.

  • Western Blotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of active RhoA is detected by Western blotting using an anti-RhoA antibody.

  • Quantification: The intensity of the bands is quantified to determine the level of RhoA activation in response to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq activates G13 Gα13 P2Y6->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates ROCK ROCK G13->ROCK activates IP3 IP3 PLC->IP3 generates Actin Actin Cytoskeleton Stabilization ROCK->Actin promotes Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKCα Ca2->PKC activates Cofilin Cofilin Phosphorylation PKC->Cofilin leads to Cofilin->Actin Migration Cell Migration Actin->Migration FiveOMeUDP This compound FiveOMeUDP->P2Y6 binds

Caption: P2Y6 receptor signaling cascade initiated by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Design cluster_characterization In Vitro Characterization cluster_functional Functional Assays Design Design of Uracil Nucleotide Analogs Synthesis Chemical Synthesis of This compound Design->Synthesis ReceptorBinding Receptor Binding Assays (P2Y2, P2Y4, P2Y6) Synthesis->ReceptorBinding Test Selectivity CalciumAssay Intracellular Ca²⁺ Measurement (EC50) ReceptorBinding->CalciumAssay Test Potency MigrationAssay Cell Migration Assay (Wound Healing) CalciumAssay->MigrationAssay Assess Function SignalingAssay Downstream Signaling (e.g., RhoA Activation) CalciumAssay->SignalingAssay Assess Mechanism

Caption: Workflow for this compound characterization.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

In Vitro Effects of this compound

In vitro studies have consistently demonstrated that this compound is a highly effective and selective agonist of the P2Y6 receptor, a G protein-coupled receptor. Its primary mechanism of action involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]i) is a hallmark of P2Y6 receptor activation.

Quantitative Data: Potency and Efficacy
CompoundTarget ReceptorEC50 (µM)Experimental SystemReference
This compound Human P2Y60.081321N1 astrocytoma cells expressing the human P2Y6 receptor[1]
UDPHuman P2Y60.141321N1 astrocytoma cells expressing the human P2Y6 receptor[1]
Experimental Protocol: In Vitro Calcium Imaging

A common method to assess the in vitro activity of this compound is through intracellular calcium imaging using a fluorescent indicator like Fura-2 AM.

Objective: To measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing the P2Y6 receptor.

Materials:

  • Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Culture: Plate the P2Y6-expressing cells onto glass coverslips or appropriate imaging plates and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Acquire a baseline fluorescence ratio (F340/F380) before adding the agonist.

    • Add varying concentrations of this compound to the cells and record the change in the fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. The change in this ratio upon addition of this compound is used to determine the potency (EC50) of the agonist.

In_Vitro_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y6 P2Y6 Receptor Gq11 Gq/11 P2Y6->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor ER->Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 triggers This compound This compound This compound->P2Y6 In_Vivo_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Acclimatization Animal_Model->Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery (LPS Injection) Anesthesia->Stereotaxic_Surgery Drug_Administration Administration of This compound or Vehicle Stereotaxic_Surgery->Drug_Administration Tissue_Collection Tissue Collection (Brain) Drug_Administration->Tissue_Collection Immunohistochemistry Immunohistochemistry (Iba1, NeuN) Tissue_Collection->Immunohistochemistry Data_Quantification Data Quantification (Microglia, Neurons) Immunohistochemistry->Data_Quantification

References

Assessing the Translational Potential of 5-OMe-UDP: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP) with other P2Y6 receptor agonists. Supported by experimental data, this document delves into the pharmacology, signaling pathways, and potential therapeutic applications of targeting the P2Y6 receptor, with a focus on the translational promise of this compound and its derivatives.

The P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by uridine (B1682114) diphosphate (B83284) (UDP), has emerged as a promising therapeutic target for a range of conditions, including glaucoma, inflammatory diseases, and neurodegenerative disorders. This compound has been identified as a potent and selective agonist of the P2Y6 receptor, demonstrating greater potency than the endogenous ligand UDP.[1] This guide synthesizes available data to facilitate an objective assessment of its potential for clinical development.

Comparative Pharmacology of P2Y6 Receptor Agonists

The potency of this compound and its derivatives has been evaluated in various in vitro functional assays, primarily measuring intracellular calcium mobilization upon P2Y6 receptor activation. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other key P2Y6 receptor agonists.

CompoundReceptor SpecificityEC50 (µM)Cell TypeAssay TypeReference
This compound P2Y6 Agonist0.08Human P2Y6-transfected 1321N1Calcium Mobilization[1]
Rp-5-OMe-UDPαB P2Y6 Agonist0.008Human P2Y6-transfected 1321N1Calcium Mobilization[2]
UDP (endogenous agonist)P2Y6 Agonist0.14Human P2Y6-transfected 1321N1Calcium Mobilization[1]
MRS2693P2Y6 Agonist0.015Human P2Y6-transfected cellsNot Specified[3]

Note: Lower EC50 values indicate higher potency.

The data clearly indicates that this compound is a more potent agonist than the endogenous ligand UDP.[1] Furthermore, a boranophosphate derivative of this compound, Rp-5-OMe-UDPαB, exhibits even greater potency, with an EC50 value in the nanomolar range.[2] This enhanced potency and selectivity highlight the potential for developing highly effective therapeutic agents based on the this compound scaffold.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4]

In addition to the canonical Gq pathway, the P2Y6 receptor has also been shown to couple to Gα13, activating the Rho/ROCK pathway, which is involved in cytoskeletal rearrangements and cell migration.[5] Furthermore, P2Y6 receptor activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) pathway.[6]

P2Y6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_rho Alternative Pathway This compound This compound P2Y6 P2Y6 Receptor This compound->P2Y6 binds Gq Gq/11 P2Y6->Gq activates G13 Gα13 P2Y6->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto [Ca2+]i ↑ Ca2_ER->Ca2_cyto Ca2_cyto->PKC activates Cell_Response Cellular Responses (e.g., Migration, Phagocytosis) Ca2_cyto->Cell_Response ERK ERK1/2 Phosphorylation PKC->ERK activates ERK->Cell_Response Rho Rho/ROCK Pathway G13->Rho activates Migration Cell Migration Rho->Migration

P2Y6 Receptor Signaling Cascade

Translational Potential: Focus on Glaucoma

The therapeutic potential of targeting the P2Y6 receptor is underscored by preclinical studies in glaucoma models. A potent and stable analog of this compound, referred to as Rp-5-OMe-UDPαB, has demonstrated significant efficacy in reducing intraocular pressure (IOP), a major risk factor for glaucoma. In preclinical models, this compound was shown to be more effective at lowering IOP than the endogenous agonist UDP. These findings suggest that potent and selective P2Y6 agonists could offer a novel therapeutic approach for the management of glaucoma.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines the methodologies for key experiments cited in the evaluation of this compound and other P2Y6 agonists.

Calcium Mobilization Assay

This assay is fundamental for determining the potency of P2Y6 receptor agonists.

Principle: P2Y6 receptor activation leads to an increase in intracellular calcium ([Ca2+]i). This change is detected using a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[7][8]

General Protocol:

  • Cell Culture: Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells) are seeded in 96-well or 384-well black-walled, clear-bottom plates and cultured to confluency.[4]

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) for 60 minutes at 37°C.[4]

  • Compound Addition: The dye-loading solution is removed, and cells are washed with a buffered salt solution. The plate is then placed in a fluorescence plate reader. Test compounds (e.g., this compound) at various concentrations are added to the wells.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured kinetically.

  • Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.

Calcium_Mobilization_Workflow A Seed P2Y6-expressing cells in multi-well plate B Culture to confluency A->B C Load cells with calcium-sensitive dye (e.g., Fura-2 AM) B->C D Wash cells C->D E Add test compounds (e.g., this compound) D->E F Measure fluorescence change (kinetic read) E->F G Analyze data and calculate EC50 F->G

Calcium Mobilization Assay Workflow
ERK Phosphorylation Assay

This assay assesses the activation of the MAPK signaling pathway downstream of P2Y6 receptor activation.

Principle: Activation of the P2Y6 receptor can lead to the phosphorylation of ERK1/2. This phosphorylated form of ERK can be detected using specific antibodies in an immunoassay format, such as a cell-based ELISA or TR-FRET assay.[9][10]

General Protocol (Cell-Based ELISA):

  • Cell Culture and Treatment: P2Y6-expressing cells are seeded in 96-well plates and grown to confluency. Cells are then treated with the test agonist for a specific time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and then permeabilized to allow antibody access to intracellular proteins.[11]

  • Blocking: Non-specific binding sites are blocked with a blocking buffer.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the phosphorylated form of ERK1/2.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

  • Detection: A chemiluminescent or fluorescent substrate is added, and the signal is measured using a plate reader. The signal intensity is proportional to the amount of phosphorylated ERK.

  • Normalization: To account for variations in cell number, the results are often normalized to the total protein content in each well.

ERK_Phosphorylation_Workflow A Seed P2Y6-expressing cells in 96-well plate B Treat with agonist (e.g., this compound) A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with anti-phospho-ERK antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Add substrate and measure signal F->G H Normalize to total protein G->H

ERK Phosphorylation Assay Workflow
Cell Migration Assay

This assay evaluates the effect of P2Y6 receptor agonists on cell motility.

Principle: The migration of cells through a porous membrane towards a chemoattractant can be quantified. P2Y6 receptor agonists can act as chemoattractants for certain cell types.[12]

General Protocol (Transwell Assay):

  • Cell Preparation: The cells of interest are serum-starved for several hours.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber is filled with media containing the test compound (chemoattractant), while the serum-starved cells are seeded into the upper chamber.

  • Incubation: The plate is incubated for a period of time (e.g., 4-24 hours) to allow for cell migration through the membrane.[13]

  • Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified by measuring the fluorescence of a DNA-binding dye.

  • Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the control (vehicle) group.

Cell_Migration_Workflow cluster_setup Assay Setup A Add chemoattractant (e.g., this compound) to lower chamber B Place Transwell insert in well A->B D Incubate to allow migration B->D C Seed serum-starved cells in upper chamber C->B E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Quantify migrated cells F->G

Transwell Cell Migration Assay Workflow

Conclusion

The available data strongly support the translational potential of this compound and its derivatives as potent and selective P2Y6 receptor agonists. The enhanced potency compared to the endogenous agonist, coupled with promising preclinical efficacy in a disease model of glaucoma, positions this class of compounds as a compelling area for further investigation. The detailed experimental protocols provided herein offer a framework for researchers to conduct comparative studies and further elucidate the therapeutic utility of targeting the P2Y6 receptor. Future research should focus on comprehensive in vivo efficacy and safety studies of this compound and its optimized analogs to pave the way for potential clinical development.

References

Safety Operating Guide

Proper Disposal of 5-OMe-UDP in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides a detailed procedure for the proper disposal of 5-methoxyuridine (B57755) diphosphate (B83284) (5-OMe-UDP), a modified nucleotide used in various biochemical and drug development applications.

Safety and Hazard Assessment

General Disposal Principles for Non-Hazardous Chemicals

Even when a chemical is not classified as hazardous, it should not be disposed of indiscriminately. The following principles, derived from general laboratory waste guidelines, should be applied to the disposal of this compound and other non-hazardous chemical waste.[2][3][4]

  • Waste Minimization : The first step in any waste management plan is to minimize the generation of waste. This can be achieved by carefully planning experiments to use only the necessary amount of the substance.[4]

  • Segregation : Do not mix non-hazardous waste with hazardous waste streams.[4] This prevents cross-contamination and ensures that waste is disposed of in the most appropriate and cost-effective manner.

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.[5] For non-hazardous waste, a "Non-Hazardous Waste" label should be used, along with the chemical name (this compound) and approximate concentration.[5]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.

1. Aqueous Solutions of this compound:

  • Small Quantities : For small quantities of dilute aqueous solutions of this compound (typically less than 100 mL), disposal down the sanitary sewer is generally acceptable.[6]

  • Dilution : Before pouring down the drain, it is good practice to dilute the solution with at least an equal volume of water.[6]

  • Flushing : Flush the drain with a generous amount of cold water (at least 20 parts water) after disposal to ensure the chemical is adequately diluted in the wastewater system.[6]

  • Local Regulations : Always consult your institution's specific guidelines and local regulations regarding drain disposal. Some municipalities may have stricter rules.

2. Solid this compound or Concentrated Solutions:

  • Containerization : Place solid this compound or concentrated solutions in a clearly labeled, sealed, and leak-proof container.[3] The original container, if in good condition, is often the best choice.

  • Labeling : The container must be labeled as "Non-Hazardous Waste" and clearly identify the contents as "this compound".[5]

  • Solid Waste Stream : This container can typically be disposed of in the regular laboratory solid waste stream that is designated for non-hazardous chemical waste.[3] Do not place it in general office trash.

  • Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of non-hazardous laboratory waste. This may involve placing the container in a designated accumulation area for pickup by environmental health and safety personnel.

3. Contaminated Labware:

  • Glassware : Glassware (e.g., beakers, flasks) that has come into contact with this compound should be thoroughly rinsed with water. The rinsate can be disposed of down the sanitary sewer. The cleaned glassware can then be washed for reuse or disposed of in a designated broken glass container.

  • Consumables : Non-hazardous solid waste such as gloves, pipette tips, and absorbent paper contaminated with this compound can be placed in the regular laboratory solid waste bin.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious laboratory environment. Always prioritize safety and adhere to your institution's specific waste management policies.

References

Personal protective equipment for handling 5-OMe-UDP

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 5-OMe-UDP. This guidance is based on standard laboratory procedures for handling chemical compounds of unknown toxicity.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Hands Nitrile GlovesDouble-gloving is recommended to provide an extra layer of protection. Nitrile gloves offer good resistance to a range of chemicals. Gloves must be changed immediately if contaminated.[1]
Eyes Safety Goggles with Side ShieldsProvides protection from splashes and aerosols. Standard safety glasses are not sufficient.[2]
Face Face ShieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing.
Body Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination.[1][2]
Respiratory Fume HoodAll handling of solid or concentrated solutions of this compound should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3][4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Gather all necessary equipment, including PPE, spatulas, weighing paper, and appropriate solvents.

    • Prepare a designated waste container for this compound contaminated materials.

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

    • If a significant splash risk is anticipated, wear a face shield.

  • Weighing and Aliquoting :

    • Perform all manipulations of solid this compound within the fume hood.

    • Use a dedicated spatula and weighing paper.

    • To prepare a solution, slowly add the solvent to the solid to avoid aerosolization.

    • Cap the container securely.

  • Post-Handling :

    • Clean all non-disposable equipment that came into contact with this compound using an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials in the designated waste container.

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • Remove the face shield (if used) and lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste : All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions of this compound and solvent rinses should be collected in a designated, sealed hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[3]

  • Container Disposal : Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup : All hazardous waste must be disposed of through the institution's environmental health and safety office. Follow all local, state, and federal regulations for chemical waste disposal.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood and Materials don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_equip Clean Non-Disposable Equipment dissolve->clean_equip dispose_waste Dispose of Contaminated Waste in Designated Container clean_equip->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.